Buparlisib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHUFRVAEUJCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241486 | |
| Record name | Buparlisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944396-07-0 | |
| Record name | Buparlisib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944396-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buparlisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944396070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buparlisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Buparlisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPARLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZM2Z182GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Buparlisib's Mechanism of Action in the PI3K Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Buparlisib (BKM120) is a potent, orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been extensively investigated in oncology.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the PI3K pathway and the downstream consequences. This document details the biochemical properties of this compound, its effects on cellular signaling, and summarizes key experimental data and protocols for its study.
Introduction to the PI3K Pathway and this compound
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through mutations or amplification of key components, is a frequent event in human cancers, leading to uncontrolled cell proliferation and resistance to therapies.[1][2]
This compound is a member of the 2,6-dimorpholinopyrimidine derivative family of compounds.[3] It functions as a pan-class I PI3K inhibitor, targeting all four class I isoforms (p110α, p110β, p110δ, and p110γ).[3][4] Its ability to broadly inhibit class I PI3Ks makes it a subject of interest for cancers with various PI3K pathway alterations.[2]
Core Mechanism of Action: ATP-Competitive Inhibition
This compound exerts its inhibitory effect through direct, competitive binding to the ATP-binding pocket of the PI3K enzyme.[1][3] This competition with endogenous ATP prevents the kinase from phosphorylating its primary substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The inhibition of PIP3 production is the central event in this compound's mechanism of action, as PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably AKT.[1]
dot
Caption: this compound's mechanism of action in the PI3K pathway.
Downstream Signaling Consequences
By blocking the production of PIP3, this compound effectively curtails the activation of the downstream PI3K/AKT/mTOR signaling cascade. This leads to a reduction in the phosphorylation of key effector proteins:
-
AKT (Protein Kinase B): this compound treatment leads to a dose-dependent decrease in the phosphorylation of AKT at both serine 473 and threonine 308.[5]
-
mTOR (mammalian Target of Rapamycin): While this compound does not directly inhibit mTOR to a significant extent at therapeutic concentrations, it suppresses the activity of mTORC1, a downstream effector of AKT.[3][6]
-
Downstream of mTORC1: The inhibition of mTORC1 activity results in the reduced phosphorylation of its substrates, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][6]
The collective inhibition of these signaling molecules disrupts essential cellular processes, ultimately leading to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 52[4][7] |
| p110β | 166[4][7] |
| p110γ | 262[4][7] |
| p110δ | 116[4][7] |
Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A204 | Rhabdomyosarcoma | ~0.56[8] |
| TC-32 | Ewing Sarcoma | ~1.1[5] |
| KHOS | Osteosarcoma | ~1.9[8] |
| RD | Rhabdomyosarcoma | ~1.2[5] |
| P3 | Glioblastoma | ~0.5[9] |
| U87 | Glioblastoma | ~0.7[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
PI3K Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on PI3K enzyme activity.
dot
Caption: Workflow for a typical in vitro PI3K kinase assay.
Protocol:
-
This compound, dissolved in DMSO, is dispensed into a 384-well plate.[7]
-
A reaction mixture containing the PI3K enzyme and the lipid substrate, phosphatidylinositol (PI), in an appropriate assay buffer is added to each well.[7]
-
The kinase reaction is initiated by the addition of ATP.[7]
-
The reaction is allowed to proceed until approximately 50% of the ATP is consumed.[7]
-
The reaction is terminated by adding a KinaseGlo solution, which lyses the cells and contains luciferase and luciferin.[7]
-
The remaining ATP is quantified by measuring the resulting luminescence, which is inversely proportional to the PI3K enzyme activity.[7]
Western Blot Analysis for Downstream Signaling
This method is used to assess the phosphorylation status of key proteins in the PI3K pathway following this compound treatment.
dot
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Cancer cell lines are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[5] Cells are then washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.[11]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-S6K, etc.).[5] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[12]
Cell Viability Assay
Cell viability assays, such as the MTT or resazurin assay, are used to determine the cytotoxic and cytostatic effects of this compound.
dot
Caption: Workflow for a typical cell viability assay.
Protocol (Resazurin Assay):
-
Cells are seeded at a specific density in a 96-well plate and allowed to adhere overnight.[13]
-
The following day, the cells are treated with a range of this compound concentrations.[13]
-
After a 72-hour incubation period, a resazurin solution is added to each well.[13]
-
The plates are incubated for an additional period (e.g., 4 hours) to allow viable cells to reduce resazurin to the fluorescent resorufin.[13]
-
The fluorescence is measured using a plate reader, and the cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can then be determined.[13]
Conclusion
This compound is a well-characterized pan-class I PI3K inhibitor that functions through ATP-competitive inhibition of the PI3K enzyme. This leads to the suppression of the PI3K/AKT/mTOR signaling pathway, resulting in decreased cell proliferation and survival in cancer cells with a dysregulated PI3K pathway. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other PI3K inhibitors. Understanding the intricate details of its mechanism of action is crucial for its rational application in preclinical research and clinical settings.
References
- 1. Profile of this compound and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor this compound (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nsjbio.com [nsjbio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bio-rad.com [bio-rad.com]
- 13. 4.4. Cell Viability Assay [bio-protocol.org]
Buparlisib (BKM120): A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buparlisib, also known as BKM120, is a potent and orally bioavailable small molecule inhibitor targeting the class I phosphoinositide 3-kinases (PI3Ks). Developed by Novartis, it represents a significant effort in the therapeutic targeting of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in human cancers.[1][2] As a pan-class I inhibitor, BKM120 was designed to block the activity of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[3][4][5][6]
This technical guide provides an in-depth overview of the discovery, medicinal chemistry optimization, chemical synthesis, and biological characterization of BKM120. It is intended to serve as a comprehensive resource, detailing the quantitative data, experimental protocols, and underlying scientific principles for professionals engaged in cancer research and drug development.
Discovery and Medicinal Chemistry Optimization
The development of BKM120 stemmed from a program aimed at identifying PI3K inhibitors with a distinct selectivity profile from previous compounds, such as the dual PI3K/mTOR inhibitor NVP-BEZ235.[4][7] The initial lead scaffold was a 2-morpholino-6-aminopyridyl-pyrimidine.[7] Through a structure-based design approach coupled with intensive pharmacological evaluation, medicinal chemists sought to optimize this series for potency, selectivity, and druglike properties, particularly oral bioavailability and favorable pharmacokinetics.[4][7][8]
Key optimization strategies included:
-
Modulation of the C6 Heterocycle: Early analogs exhibited high rodent clearance. Modifications to the electronics of the 6-position heterocycle led to a marked improvement in pharmacokinetic parameters.[8][9]
-
Modification of the C4 Substituent: To enhance solubility and overall druglike properties, the C4 position of the pyrimidine core was explored. This led to the identification of 2,4-bismorpholino pyrimidines as a promising series. These compounds demonstrated significantly improved aqueous solubility while maintaining potent PI3K inhibition and cellular activity.[8][9]
This systematic optimization process culminated in the discovery of compound 15 , designated NVP-BKM120 or this compound.[8][9] BKM120 exhibited a balanced profile of high potency, selectivity against other kinases, good pharmacokinetic properties across multiple species, and efficacy in preclinical tumor models, supporting its advancement into clinical trials.[7][9]
Chemical Synthesis
A key synthetic route for this compound has been disclosed, involving a Suzuki coupling reaction as the final step to assemble the core structure. The process provides an efficient means to produce the final compound.[10]
The general synthetic workflow is as follows:
-
Formation of Intermediate A: Reaction of 2,4,6-trichloropyrimidine with morpholine to yield 2,4-dimorpholino-6-chloropyrimidine.
-
Formation of Intermediate B: Boronic ester formation from 5-bromo-4-(trifluoromethyl)pyridin-2-amine using bis(pinacolato)diboron.
-
Final Suzuki Coupling: Palladium-catalyzed cross-coupling of the chlorinated pyrimidine intermediate (A) with the pyridinylboronic ester intermediate (B) to yield the final product, this compound.
Mechanism of Action
BKM120 functions as an ATP-competitive inhibitor of all four class I PI3K isoforms.[1][11] Its binding to the ATP pocket prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][4][7] This blockade of the PI3K/AKT signaling cascade ultimately inhibits essential cellular processes for tumor growth, including protein synthesis, cell cycle progression, and survival, while promoting apoptosis.[1][3]
Co-crystallography data with PI3Kγ (PDB: 3SD5) and homology modeling reveal that BKM120 binds to the kinase hinge region via one of its morpholine groups, while the aminopyridine moiety forms key hydrogen bonds with catalytic site residues.[7][9]
At high concentrations (≥ 2 µmol/L), BKM120 exhibits off-target activity by directly binding to and inhibiting the polymerization of tubulin, leading to a G2/M cell cycle arrest.[12][13][14] This effect is independent of its PI3K inhibitory action.
Quantitative Data Summary
Table 1: Biochemical Inhibitory Activity of this compound (BKM120)
| Target Kinase | IC50 (nM) | Assay Type |
| p110α | 52 | Cell-free |
| p110β | 166 | Cell-free |
| p110δ | 116 | Cell-free |
| p110γ | 262 | Cell-free |
| Vps34 | ~2000 | Biochemical |
| mTOR | ~5000 | Biochemical |
| DNA-PK | >5000 | Biochemical |
| Data compiled from multiple sources.[3][5][6][9][15] |
Table 2: In Vitro Antiproliferative Activity of this compound (BKM120)
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |
| A2780 | Ovarian | PTEN deletion | 100 - 700 |
| U87MG | Glioblastoma | PTEN mutation | 100 - 700 |
| MCF7 | Breast | PIK3CA mutation | 100 - 700 |
| DU145 | Prostate | N/A | 100 - 700 |
| GI50 values represent the concentration for 50% growth inhibition. Data is presented as a range based on multiple reports.[3][9] |
Table 3: Pharmacokinetic Properties of this compound (BKM120) in Preclinical Species
| Species | Clearance (mL/min/kg) | Oral Bioavailability (%F) | Half-life (t½) |
| Mouse | 11 | 80% | ~40 hours (in humans) |
| Rat | 3 | 50% | ~40 hours (in humans) |
| Dog | 13 | 44% | ~40 hours (in humans) |
| Monkey | 7 | 100% | ~40 hours (in humans) |
| Data compiled from multiple sources.[2][9][16] |
Experimental Protocols
PI3K Biochemical Assay (ATP Depletion)
This protocol measures the direct inhibitory effect of BKM120 on PI3K enzymatic activity.
-
Principle: The assay quantifies the amount of ATP consumed during the kinase reaction. Inhibition of PI3K results in less ATP consumption.
-
Methodology:
-
Dissolve BKM120 in DMSO to create a stock solution. Perform serial dilutions to achieve the desired concentration range.
-
Add 1.25 µL of diluted BKM120 or DMSO (vehicle control) to the wells of a black 384-well plate.[3]
-
Prepare an assay buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl₂, 20 mM NaCl, 1 mM DTT, 0.05% CHAPS).[3]
-
Add 25 µL of a solution containing the PI3K enzyme (e.g., 10 nM) and the lipid substrate 1-α-phosphatidylinositol (PI) (e.g., 5 µg/mL) in assay buffer to each well.[3]
-
Initiate the kinase reaction by adding 25 µL of ATP (e.g., 2 µM) in assay buffer.[3]
-
Incubate the reaction until approximately 50% of the ATP is consumed in the control wells.
-
Stop the reaction by adding 25 µL of a detection solution (e.g., Kinase-Glo®).[3]
-
Incubate for 5 minutes to allow the luminescent signal to stabilize.[3]
-
Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of BKM120.
-
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of BKM120 on the growth and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® reagent measures ATP levels, which correlate with the number of metabolically active (viable) cells.
-
Methodology:
-
Culture cancer cells (e.g., A2780) in appropriate media (e.g., DMEM with 10% FBS).[3]
-
Seed cells into a 96-well, black-walled, clear-bottom plate at a density of approximately 1,000 cells per well in 100 µL of media.[3]
-
Allow cells to adhere for 3-5 hours.[3]
-
Prepare serial dilutions of BKM120 in culture medium.
-
Add 100 µL of the diluted BKM120 solution or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified incubator for 3 days.[3]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence and calculate GI50 values.
-
Western Blot for PI3K Pathway Modulation
This protocol is used to confirm that BKM120 inhibits its intended target within the cell by measuring the phosphorylation status of downstream proteins like AKT.
-
Principle: Antibodies specific to total and phosphorylated forms of proteins are used to detect changes in signaling activity. A decrease in the ratio of phosphorylated AKT (p-Akt) to total AKT indicates pathway inhibition.
-
Methodology:
-
Plate cells (e.g., U87MG) and allow them to grow to 70-80% confluency.
-
Treat cells with various concentrations of BKM120 or DMSO for a specified time (e.g., 30 minutes to 2 hours).[17]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration in the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the change in p-Akt levels relative to total Akt and the loading control.
-
Conclusion
This compound (BKM120) is a well-characterized, selective, and orally active pan-class I PI3K inhibitor that emerged from a rigorous, structure-guided medicinal chemistry campaign. Its discovery and development have provided a valuable chemical tool for interrogating the complex biology of the PI3K signaling pathway. While its clinical development has faced challenges due to toxicity profiles in certain indications, leading to its discontinuation for breast cancer, it remains under investigation for other cancers such as head and neck squamous cell carcinoma.[18][19] The comprehensive preclinical data, established synthetic routes, and detailed experimental protocols associated with BKM120 continue to make it a benchmark compound for researchers in the field of targeted cancer therapy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - OAK Open Access Archive [oak.novartis.com]
- 9. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9481665B2 - Process for preparing PI3K inhibitor buparsilib - Google Patents [patents.google.com]
- 11. This compound | C18H21F3N6O2 | CID 16654980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BKM120 - LKT Labs [lktlabs.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. Phase I dose-escalation study of this compound (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. ascopubs.org [ascopubs.org]
Buparlisib Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the scientific rationale and experimental procedures for validating the therapeutic target of Buparlisib (BKM120) in cancer cell lines. This compound is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been investigated in a variety of solid tumors and hematological malignancies.[1] This document details the mechanism of action of this compound, presents its activity across a range of cancer cell lines, and offers detailed protocols for key validation experiments.
Introduction to this compound and its Target
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through mutations or amplification of key components, is a frequent event in human cancers, leading to uncontrolled cell growth and resistance to therapy.[2]
This compound is a 2,6-dimorpholinopyrimidine derivative that competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby inhibiting their kinase activity.[1][3] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[4] By blocking this pathway, this compound aims to halt the proliferation of cancer cells and induce apoptosis.
Mechanism of Action and Signaling Pathway
The canonical PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane allows for the phosphorylation and full activation of AKT by PDK1 and mTOR Complex 2 (mTORC2). Activated AKT then proceeds to phosphorylate a multitude of downstream substrates that regulate cell survival, growth, proliferation, and metabolism.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellSurvival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> PI3K [label="Activates"]; this compound -> PI3K [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> AKT [label="Recruits"]; PDK1 -> AKT [label="Phosphorylates\n(Thr308)"]; mTORC2 -> AKT [label="Phosphorylates\n(Ser473)"]; AKT -> mTORC1 [label="Activates"]; AKT -> CellSurvival [label="Promotes"]; mTORC1 -> CellGrowth [label="Promotes"]; } PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Quantitative Analysis of this compound Activity in Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 0.1 - 0.7 | [1] |
| U87MG | Glioblastoma | 0.1 - 0.7 | [1] |
| MCF7 | Breast Cancer | 0.1 - 0.7 | [1] |
| DU145 | Prostate Cancer | 0.1 - 0.7 | [1] |
| Glioma cell lines | Glioma | 1 - 2 | [1] |
| SNU-601 | Gastric Cancer | 0.816 ± 0.063 | [1] |
| PCNSL patient-derived | CNS Lymphoma | <0.5 | [5] |
| P3 | Glioma | Not specified | [6] |
| U87 | Glioma | Not specified | [6] |
Experimental Protocols for Target Validation
To validate the mechanism of action and efficacy of this compound in cancer cell lines, a series of key experiments are typically performed. These include Western blotting to assess the inhibition of the PI3K/AKT pathway, cell viability assays to measure the anti-proliferative effects, and apoptosis assays to quantify the induction of programmed cell death.
Western Blotting for PI3K/AKT Pathway Inhibition
Western blotting is a fundamental technique to detect and quantify the levels of specific proteins in a cell lysate. To validate this compound's target engagement, researchers typically examine the phosphorylation status of key downstream effectors of PI3K, such as AKT. A reduction in the phosphorylation of AKT at serine 473 (p-AKT Ser473) and threonine 308 (p-AKT Thr308) upon this compound treatment is a direct indicator of PI3K inhibition.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="1. Seed and treat cancer\ncell lines with this compound"]; lysis [label="2. Lyse cells to extract proteins"]; quantification [label="3. Quantify protein concentration\n(e.g., BCA assay)"]; sds_page [label="4. Separate proteins by\nSDS-PAGE"]; transfer [label="5. Transfer proteins to a\nmembrane (e.g., PVDF)"]; blocking [label="6. Block non-specific binding sites"]; primary_ab [label="7. Incubate with primary antibodies\n(e.g., anti-p-AKT, anti-AKT)"]; secondary_ab [label="8. Incubate with HRP-conjugated\nsecondary antibody"]; detection [label="9. Detect signal using\nchemiluminescence"]; analysis [label="10. Analyze band intensity"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> cell_culture; cell_culture -> lysis; lysis -> quantification; quantification -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; } Western Blotting Experimental Workflow.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-AKT (Ser473), p-AKT (Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[7] The amount of formazan produced is proportional to the number of viable cells.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_seeding [label="1. Seed cells in a 96-well plate"]; treatment [label="2. Treat cells with a serial dilution\nof this compound"]; incubation [label="3. Incubate for a defined period\n(e.g., 72 hours)"]; mtt_addition [label="4. Add MTT reagent to each well"]; formazan_incubation [label="5. Incubate to allow formazan\ncrystal formation"]; solubilization [label="6. Add solubilization solution\n(e.g., DMSO)"]; read_absorbance [label="7. Measure absorbance at 570 nm"]; data_analysis [label="8. Calculate cell viability and IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> cell_seeding; cell_seeding -> treatment; treatment -> incubation; incubation -> mtt_addition; mtt_addition -> formazan_incubation; formazan_incubation -> solubilization; solubilization -> read_absorbance; read_absorbance -> data_analysis; data_analysis -> end; } MTT Cell Viability Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include wells with vehicle control and wells with medium only (as a blank).
-
Incubation: Incubate the plate for a period that allows for the assessment of anti-proliferative effects, typically 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Apoptosis Assay using Annexin V Staining
Apoptosis, or programmed cell death, is a desired outcome of many cancer therapies. An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeant and therefore only stains the DNA of cells with a compromised membrane, such as late apoptotic or necrotic cells.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_treatment [label="1. Treat cells with this compound"]; cell_harvest [label="2. Harvest both adherent and\nfloating cells"]; cell_wash [label="3. Wash cells with cold PBS"]; staining [label="4. Resuspend cells in Annexin V\nbinding buffer and add Annexin V-FITC\nand Propidium Iodide (PI)"]; incubation [label="5. Incubate in the dark"]; flow_cytometry [label="6. Analyze cells by flow cytometry"]; data_analysis [label="7. Quantify live, early apoptotic,\nlate apoptotic, and necrotic cells"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> cell_treatment; cell_treatment -> cell_harvest; cell_harvest -> cell_wash; cell_wash -> staining; staining -> incubation; incubation -> flow_cytometry; flow_cytometry -> data_analysis; data_analysis -> end; } Annexin V Apoptosis Assay Workflow.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. Adherent cells can be detached using trypsin.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Conclusion
The experimental framework outlined in this guide provides a robust methodology for the target validation of this compound in cancer cell lines. By demonstrating the inhibition of the PI3K/AKT signaling pathway, quantifying the anti-proliferative effects, and confirming the induction of apoptosis, researchers can effectively characterize the cellular response to this compound. This comprehensive approach is essential for the preclinical evaluation of PI3K inhibitors and for informing their clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical evaluation of this compound (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. 4.7. Apoptosis Assay [bio-protocol.org]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Preclinical Evaluation of Buparlisib (BKM120) in Solid Tumors: A Technical Guide
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, survival, metabolism, and motility. Constitutive activation of this pathway, frequently driven by genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many solid tumors and is associated with tumorigenesis and resistance to therapy.
Buparlisib, also known as BKM120, is a potent, orally bioavailable, pan-class I PI3K inhibitor. It competitively binds to the ATP-binding site of all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ), thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and inhibiting downstream signaling.[1][2][3] Preclinical studies have demonstrated its antiproliferative and pro-apoptotic activity across a range of cancer models.[4] This technical guide provides an in-depth overview of the preclinical evaluation of this compound, summarizing key efficacy data, detailing common experimental protocols, and visualizing the underlying biological and experimental frameworks for researchers and drug development professionals.
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the kinase activity of class I PI3K isoforms. This action prevents the phosphorylation and subsequent activation of AKT, a central node in the pathway. The deactivation of AKT leads to the modulation of numerous downstream effectors, ultimately resulting in the induction of apoptosis and cell cycle arrest, primarily at the G1/S phase transition.[5][6] Unlike dual PI3K/mTOR inhibitors, this compound does not significantly inhibit mTOR directly but affects its downstream signaling through the suppression of AKT.[1]
In Vitro Preclinical Evaluation
The initial assessment of this compound's anticancer potential involves a suite of in vitro assays using solid tumor cell lines. These experiments are designed to determine the drug's potency, confirm its mechanism of action, and identify sensitive tumor types.
Anti-proliferative Activity
Cell viability assays are fundamental to determining the concentration of this compound required to inhibit cancer cell growth by 50% (IC50). This compound has demonstrated broad anti-proliferative activity across numerous solid tumor cell lines, with IC50 values typically in the nanomolar to low micromolar range. Sensitivity is often correlated with the presence of activating PIK3CA mutations or PTEN loss.
| Cell Line(s) | Tumor Type | IC50 / EC50 (µM) | Comments |
| Pediatric Sarcoma Panel | Ewing Sarcoma, Osteosarcoma, Rhabdomyosarcoma | Median: 1.1 | Sensitivity was independent of specific oncogenic mutation status in this panel.[6] |
| PCNSL Patient-Derived | CNS Lymphoma | 0.1 - 0.5 | Cell growth was significantly reduced at concentrations of 0.5 µM and above.[7] |
| Multiple Myeloma Panel | Multiple Myeloma | 1 - 10 | The MM.1S cell line was more sensitive with an IC50 < 1 µM.[1][8] |
| U937, HL60, MOLM13 | Acute Myeloid Leukemia | 0.7 - 1.8 (at 72h) | Exhibited dose- and time-dependent anti-proliferative effects.[9] |
| PI3K Deregulated Panel | Ovarian, Glioblastoma, Breast, Prostate | 0.1 - 0.7 | Panel included A2780, U87MG, MCF7, and DU145 cell lines.[2] |
Table 1: Summary of In Vitro Efficacy of this compound in Various Cancer Cell Lines.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Cell Seeding: Plate cells in 96-well flat-bottom plates at a predetermined optimal density (e.g., 1x10⁴ to 5x10³ cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[10]
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., from 10 nM to 10 µM) in culture medium.[6] Remove the overnight medium from the plates and add 100 µL of the drug dilutions to triplicate wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[6][11]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 15% SDS in 15 mM HCl) to each well to dissolve the formazan crystals.[6][13]
-
Data Acquisition: Gently shake the plates for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570-595 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Calculate IC50 values by fitting the data to a four-parameter, variable slope sigmoid dose-response curve using appropriate software.[6]
Target Engagement and Pathway Modulation
To confirm that this compound inhibits its intended target, Western blotting is used to measure the phosphorylation status of key downstream proteins, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein. A significant reduction in the phosphorylated forms of these proteins following drug treatment indicates effective pathway inhibition.
In Vivo Preclinical Evaluation
Following promising in vitro results, this compound's efficacy is evaluated in vivo using animal models, most commonly immunodeficient mice bearing human solid tumor xenografts. These studies provide crucial data on anti-tumor activity, pharmacokinetics (PK), and pharmacodynamics (PD).
Anti-Tumor Efficacy in Xenograft Models
This compound has demonstrated significant single-agent anti-tumor activity in various xenograft models. Efficacy is typically assessed by measuring tumor growth inhibition (TGI) compared to a vehicle-treated control group. In many models, oral administration of this compound leads to dose-dependent tumor growth delay or regression.[14] For example, in an A2780 ovarian cancer xenograft model, oral doses of 30 mg/kg and higher resulted in near-complete inhibition of AKT phosphorylation in the tumor tissue, correlating with anti-tumor activity.[8]
| Model Type | Tumor Type | Dosing Regimen (Oral) | Key Outcome |
| A2780 Xenograft | Ovarian Cancer | 30-100 mg/kg/day | Dose-dependent inhibition of pAKT; tumor growth inhibition.[8] |
| K-Ras Mutant Models | Various | Combination w/ MEK inhibitor | Synergistic anti-tumor activity observed.[14] |
| SKOV-3 / MKN-1 Xenografts | Ovarian / Gastric | Combination w/ HCQ | Significantly enhanced tumor growth inhibition compared to either agent alone.[15] |
Table 2: Representative In Vivo Efficacy of this compound in Solid Tumor Xenograft Models.
Pharmacokinetics and Pharmacodynamics (PK/PD)
Preclinical PK studies in animal models have shown that this compound is rapidly absorbed with good oral bioavailability.[5] These studies are essential for establishing a dosing regimen that maintains plasma and tumor drug concentrations above the level required for target inhibition (as determined by in vitro assays).
| Parameter | Species / Model | Value |
| Tmax (Time to Peak Concentration) | Animal Models | ~1 hour (at 60 mg/kg oral dose)[3][5] |
| pAKT Inhibition | Animal Models | Full inhibition in tumor tissue within 1 hour post-dose (60 mg/kg)[3][5] |
| Brain Penetration | Mouse | Excellent brain-to-plasma ratio, unaffected by efflux transporters[9] |
| Half-life (Clinical) | Human | ~40 hours[4] |
Table 3: Summary of Key Pharmacokinetic and Pharmacodynamic Parameters of this compound.
Experimental Protocol: Murine Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous cell line-derived xenograft (CDX) model.
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NSG or NMRI-nude).[16][17]
-
Cell Preparation & Implantation: Harvest cancer cells from culture. Resuspend a defined number of viable cells (e.g., 1x10⁷ to 5x10⁶) in 100-200 µL of a sterile matrix solution (e.g., PBS or Matrigel). Inject the cell suspension subcutaneously into the right flank of each mouse.[17][18]
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor dimensions 2-3 times per week using digital calipers once tumors are palpable.[16] Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).[17]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize mice into treatment cohorts (e.g., n=8-10 mice per group) with similar mean tumor volumes.[16]
-
Drug Administration: Prepare this compound in an appropriate vehicle. Administer the drug orally (e.g., via gavage) once daily at the desired dose levels (e.g., 30, 60 mg/kg). The control group receives the vehicle only.[8]
-
Efficacy & Tolerability Assessment: Continue daily dosing for a specified period (e.g., 21-28 days). Monitor tumor volumes and mouse body weights 2-3 times weekly as a measure of efficacy and general toxicity, respectively.
-
Endpoint & PD Analysis: The study may be terminated when tumors in the control group reach a maximum size limit. At termination, tumors can be excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for pAKT) to confirm target engagement in vivo.[8]
Conclusion
The preclinical evaluation of this compound has consistently demonstrated its potent activity as a pan-class I PI3K inhibitor. In vitro studies establish its ability to inhibit proliferation and downstream PI3K signaling in a wide array of solid tumor cell lines. These findings are supported by in vivo xenograft studies, which show significant, dose-dependent anti-tumor efficacy and robust target modulation in tumor tissue. Furthermore, its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, makes it a compelling candidate for clinical development.[5][9] The preclinical data have provided a strong rationale for combining this compound with other anticancer agents, such as chemotherapy and other targeted therapies, to enhance efficacy and overcome potential resistance mechanisms. This comprehensive body of preclinical work has been instrumental in guiding the ongoing clinical investigation of this compound in patients with advanced solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I dose-escalation study of this compound (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor this compound (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and clinical evaluation of this compound (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. 4.4. Cell Viability Assay [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydroxychloroquine synergizes with the PI3K inhibitor BKM120 to exhibit antitumor efficacy independent of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Buparlisib's Impact on Tumor Cell Proliferation and Survival: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buparlisib (BKM120) is an orally bioavailable small molecule inhibitor that targets the class I phosphatidylinositol 3-kinase (PI3K) family of lipid kinases.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][3][4] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[1][5] this compound competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ), thereby inhibiting their kinase activity.[2][6] This guide provides a comprehensive technical overview of the effects of this compound on tumor cell proliferation and survival, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
This compound exerts its anti-tumor effects by potently and selectively inhibiting the class I PI3K enzymes. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger.[3] The reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT (also known as protein kinase B).[3][4]
The subsequent decrease in AKT phosphorylation and activation has profound consequences on cellular function. Activated AKT normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and regulating the expression of Bcl-2 family members.[4][7] Furthermore, AKT activates the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a master regulator of protein synthesis and cell growth, through the phosphorylation and inhibition of the tuberous sclerosis complex (TSC1/2).[3][7] By inhibiting this cascade, this compound effectively curtails the pro-proliferative and pro-survival signals that are aberrantly activated in many cancer cells.
Effects on Tumor Cell Proliferation
This compound has been demonstrated to inhibit the proliferation of a broad range of cancer cell lines in vitro. This anti-proliferative effect is primarily mediated through the induction of cell cycle arrest. The specific phase of cell cycle arrest can vary depending on the cancer cell type. For instance, studies have shown that this compound can induce G1 arrest in some cell lines, while in others, it leads to a G2/M phase block.[2] This cell cycle arrest prevents tumor cells from progressing through the necessary checkpoints for division, thereby halting their proliferation.
Quantitative Data: Inhibition of Cell Proliferation (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | 1.17 | [8] |
| P3 | Glioblastoma | 0.84 | [8] |
| PCNSL patient-derived | CNS Lymphoma | 0.1 - 0.5 (EC50) | [9] |
| ARP-1 | Multiple Myeloma | 1 - 10 | [6] |
| ARK | Multiple Myeloma | 1 - 10 | [6] |
| MM.1R | Multiple Myeloma | 1 - 10 | [6] |
| MM.1S | Multiple Myeloma | < 1 | [6] |
| U266 | Multiple Myeloma | 10 - 100 | [6] |
| SNU-601 | Gastric Cancer | 0.816 ± 0.063 | [6] |
| Various (Median of 44 cell lines) | Various Solid Tumors | 1.2 | [10] |
Effects on Tumor Cell Survival
In addition to inhibiting proliferation, this compound actively promotes tumor cell death through the induction of apoptosis. By blocking the pro-survival signals of the PI3K/AKT pathway, this compound shifts the cellular balance towards apoptosis.[2] This is often characterized by the activation of caspases, key executioner proteins in the apoptotic cascade, and the cleavage of downstream substrates such as poly(ADP-ribose) polymerase (PARP).[6]
Quantitative Data: Induction of Apoptosis
The following table presents quantitative data on the induction of apoptosis by this compound in cancer cells.
| Cell Line | Treatment Conditions | Percentage of Apoptotic Cells (Treated vs. Control) | Reference |
| NCI-H460 | In vivo xenograft | 40.76% ± 1.26% vs. 26.54% ± 1.90% | [11] |
| NCI-H460 (TUNEL assay) | In vivo xenograft | 76.8% ± 16.4% vs. 17.5% ± 12.9% | [11] |
Signaling Pathway and Experimental Workflow Visualizations
PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits PI3K, blocking downstream AKT and mTORC1 signaling to reduce proliferation and survival.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for evaluating this compound's in vitro effects on cancer cells.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the proliferation assay.[12][13]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]
-
Washing: Wash the cells once with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[12][13][15][16]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12][16]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13][16]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Treat cells with this compound as previously described.[14][17][18]
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[14][17][18][19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[14][17][19]
-
PI Staining: Add Propidium Iodide staining solution and incubate in the dark at room temperature for at least 30 minutes.[14][17][18][19]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][17][19]
Western Blot Analysis for p-AKT and Total AKT
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20][21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[21]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.[20][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20][22]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (e.g., Ser473) and total AKT overnight at 4°C with gentle shaking. Dilute antibodies in blocking buffer as per manufacturer's recommendations.[23]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[23]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
Conclusion
This compound is a potent pan-class I PI3K inhibitor that effectively reduces tumor cell proliferation and survival by targeting the PI3K/AKT/mTOR signaling pathway. Its mechanism of action involves the induction of cell cycle arrest and apoptosis across a variety of cancer types. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of PI3K inhibition in oncology. While this compound has shown promise, ongoing research continues to explore its efficacy in combination with other targeted therapies to overcome resistance and improve patient outcomes.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical and clinical evaluation of this compound (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deconvolution of this compound's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. bio-rad.com [bio-rad.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. bu.edu [bu.edu]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
The Role of the PI3K Pathway in Buparlisib's Anticancer Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for anticancer drug development. Buparlisib (BKM120), a potent oral pan-class I PI3K inhibitor, has been extensively investigated for its therapeutic potential in oncology. This technical guide provides an in-depth overview of the pivotal role of the PI3K pathway in mediating the anticancer effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.
This compound competitively binds to the ATP-binding pocket of the four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ), thereby inhibiting their kinase activity.[1][2] This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[3] By attenuating the PI3K/AKT/mTOR signaling axis, this compound exerts its anticancer effects through the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[1][4]
The PI3K Signaling Pathway and this compound's Mechanism of Action
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines. This leads to the recruitment and activation of PI3K at the cell membrane. Activated PI3K then phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).
Once activated, AKT phosphorylates a wide array of downstream substrates, leading to:
-
Increased Cell Survival: Through the inhibition of pro-apoptotic proteins like BAD and the activation of anti-apoptotic factors like NF-κB.
-
Enhanced Cell Proliferation and Growth: Via the activation of the mTORC1 complex, which in turn promotes protein synthesis by phosphorylating p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
Cell Cycle Progression: By modulating the levels and activity of cell cycle regulators such as cyclins and cyclin-dependent kinase inhibitors (CDKIs).
This compound, by inhibiting all class I PI3K isoforms, effectively shuts down these downstream signaling events, leading to the suppression of tumor growth and survival.[3][5]
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across a panel of cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.
| Cell Line | Cancer Type | PI3K Isoform (p110) IC50 (nM) | Reference(s) |
| p110α | - | 52 | |
| p110β | - | 166 | |
| p110δ | - | 116 | |
| p110γ | - | 262 | |
| MM.1S | Multiple Myeloma | <1000 | |
| ARP-1 | Multiple Myeloma | 1000 - 10000 | |
| ARK | Multiple Myeloma | 1000 - 10000 | |
| MM.1R | Multiple Myeloma | 1000 - 10000 | |
| U266 | Multiple Myeloma | 10000 - 100000 | |
| A204 | Rhabdomyosarcoma | ~560 | [3] |
| Various Sarcomas | Ewing Sarcoma, Osteosarcoma, Rhabdomyosarcoma | 560 - 1900 | [3] |
| Glioma Cell Lines | Glioma | 1000 - 2000 | [5] |
Preclinical In Vivo Efficacy
Xenograft models are instrumental in evaluating the antitumor activity of novel therapeutic agents in a living organism. The table below presents data on the in vivo efficacy of this compound in various cancer xenograft models.
| Cancer Type | Xenograft Model | This compound Dose | Outcome | Reference(s) |
| Glioma | U87MG | 30 and 60 mg/kg | Antitumor activity | [5] |
| Ovarian Cancer | A2780 | 30, 60, or 100 mg/kg | Complete inhibition of pAktser473 | [5] |
| Multiple Myeloma | ARP1 SCID mouse model | 5 µM/kg/day | Significantly reduced tumor volume and prolonged survival | [5] |
Clinical Efficacy
Clinical trials have evaluated the safety and efficacy of this compound as a monotherapy and in combination with other agents in patients with advanced solid tumors.
| Trial Phase | Cancer Type | Treatment | Key Efficacy Results | Reference(s) |
| Phase I | Advanced Solid Tumors | This compound Monotherapy | 6 patients had stable disease | |
| Phase I | Advanced Solid Tumors | This compound Monotherapy | 1 unconfirmed partial response | |
| Phase I | ER+ Metastatic Breast Cancer | This compound + Fulvestrant | Clinical Benefit Rate: 58.6% | [6] |
| Phase II (BELLE-2) | HR+/HER2- Advanced Breast Cancer | This compound + Fulvestrant | Prolonged Progression-Free Survival (PFS) | [6] |
Experimental Protocols
Western Blotting for PI3K Pathway Analysis
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of this compound research, it is crucial for assessing the phosphorylation status of key PI3K pathway components.
Caption: A typical workflow for Western blot analysis of PI3K pathway proteins.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After cell attachment, treat with a serial dilution of this compound. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
This compound's mechanism of action is intrinsically linked to its potent inhibition of the PI3K signaling pathway. By targeting all class I PI3K isoforms, it effectively disrupts the downstream signaling cascade that is crucial for the survival and proliferation of cancer cells. The preclinical and clinical data presented in this guide underscore the therapeutic potential of this compound, particularly in tumors with a hyperactivated PI3K pathway.
Despite its promise, challenges such as acquired resistance and a narrow therapeutic window have been observed.[1] Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound therapy. Furthermore, rational combination strategies with other targeted agents or chemotherapies may help to overcome resistance and enhance the antitumor efficacy of this compound. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing our understanding of PI3K pathway inhibitors and their role in cancer therapy.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Buparlisib: An In-depth Analysis of Early-Phase Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buparlisib (BKM120), an oral pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, has been the subject of numerous early-phase clinical trials across a range of malignancies.[1][2] Alterations in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway are fundamental to the growth and survival of various cancers, making it a key therapeutic target.[2][3] this compound competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (α, β, γ, and δ), inhibiting the downstream signaling cascade that promotes cell proliferation, survival, and metabolism.[1][2] This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.[1] In normal cellular processes, this pathway is tightly controlled; however, in many cancers, mutations or amplifications of genes within this pathway lead to its continuous activation, driving oncogenesis.[1] this compound's inhibition of PI3K prevents the phosphorylation of downstream targets like AKT, thereby disrupting essential cellular activities for tumor growth, including protein synthesis and cell cycle progression, while also promoting apoptosis.[1]
Experimental Protocols in Early-Phase Trials
Early-phase clinical trials for this compound have primarily followed a standard dose-escalation and expansion cohort design to determine the maximum tolerated dose (MTD), safety profile, and preliminary efficacy.
A typical workflow for these trials is as follows:
Key Methodological Components:
-
Study Design: Phase I trials typically employed a 3+3 dose-escalation design to establish the MTD.[4][5] This was often followed by an expansion cohort at the MTD to further evaluate safety and preliminary efficacy in specific patient populations.[6] Some Phase II studies were single-arm, while others were randomized, double-blind, and placebo-controlled.[7][8][9]
-
Patient Population: Participants in these trials generally had advanced or metastatic solid tumors that were refractory to standard therapies.[6][10] Specific trials focused on patient populations with particular cancer types, such as estrogen receptor-positive (ER+) breast cancer, triple-negative breast cancer, and head and neck squamous cell carcinoma.[4][7][8]
-
Dosing Regimens: this compound was administered orally, typically on a continuous daily schedule, with starting doses ranging from 25 mg/day.[10] The MTD was frequently identified as 100 mg/day.[4][6][10] Some studies also explored intermittent dosing schedules (e.g., 5 of 7 days) to mitigate toxicities.[4][5]
-
Endpoint Assessment:
-
Safety: Assessed using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[10] Dose-limiting toxicities (DLTs) were evaluated during the first cycle of treatment.[10]
-
Efficacy: Tumor response was evaluated using the Response Evaluation Criteria In Solid Tumors (RECIST).[10] Key efficacy endpoints included overall response rate (ORR), clinical benefit rate (CBR), progression-free survival (PFS), and overall survival (OS).[4][7][8]
-
Pharmacokinetics (PK): Plasma concentrations of this compound were measured at various time points to determine parameters such as Cmax (maximum concentration) and AUC (area under the curve).[10][11]
-
Pharmacodynamics (PD): On-target effects were assessed through biomarkers such as changes in C-peptide levels and phosphorylation of downstream effectors like pS6 in tissue biopsies.[4][6][12]
-
Quantitative Data Summary
The following tables summarize the key quantitative data from various early-phase clinical trials of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Study Population | Dose | Tmax (hours) | Half-life (hours) | Accumulation Fold-Change | Reference |
| Japanese Patients with Advanced Solid Tumors | 100 mg/day | 1.0–1.5 | ~40 | 2.9 (Day 28) | [10] |
| Subjects with and without Hepatic Impairment | 30 mg (single dose) | 1.0–1.3 | N/A | N/A | [11] |
Table 2: Efficacy of this compound in Early-Phase Trials
| Trial (Indication) | Treatment | N | ORR (%) | CBR (%) | Median PFS (months) | Median OS (months) | Reference |
| Phase I (Advanced Solid Tumors) | This compound Monotherapy | 15 | - | 40% (DCR) | - | - | [10] |
| Phase I (ER+ Metastatic Breast Cancer) | This compound + Fulvestrant | 29 | 24.1 | 58.6 | 12.4 | - | [4] |
| Phase II (Metastatic Triple-Negative Breast Cancer) | This compound Monotherapy | 50 | - | 12 | 1.8 | 11.2 | [7] |
| Phase II (Relapsed/Refractory Thymomas) | This compound Monotherapy | 14 | 7.1 | 50% (DCR) | 11.1 | 22.5 | [13] |
| BERIL-1 Phase II (Recurrent/Metastatic HNSCC) | This compound + Paclitaxel | 79 | 39 | - | 4.6 | 10.0 | [8][9] |
| BERIL-1 Phase II (Recurrent/Metastatic HNSCC) | Placebo + Paclitaxel | 79 | 14 | - | 3.5 | 6.5 | [8][9] |
| Phase II (Platinum-Resistant Metastatic Urothelial Carcinoma) | This compound Monotherapy | 19 | - | 1 partial response, 6 stable disease at 8 weeks | - | - | [14] |
ORR: Overall Response Rate; CBR: Clinical Benefit Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; ER+: Estrogen Receptor-Positive; HNSCC: Head and Neck Squamous Cell Carcinoma.
Table 3: Common Adverse Events (All Grades) Associated with this compound
| Adverse Event | Frequency (%) in Various Trials |
| Fatigue | 38.7 - 58 |
| Nausea | 33 - 34 |
| Diarrhea | 19.4 - 33 |
| Rash | 29 |
| Hyperglycemia | 31 - 34 |
| Decreased Appetite / Anorexia | 30 - 33 |
| Transaminase Elevation | 35.5 |
| Depression / Anxiety | 10 - 18 |
Frequencies are compiled from multiple studies and represent the range of reported incidences.[4][5][6][7][10]
Conclusion
Early-phase clinical trials of this compound have established its mechanism of action, defined a manageable safety profile, and demonstrated preliminary efficacy in various solid tumors, particularly when used in combination therapies. The maximum tolerated dose for single-agent this compound was consistently identified as 100 mg daily. While monotherapy showed modest clinical activity, combination strategies, such as with fulvestrant in breast cancer and paclitaxel in head and neck cancer, have shown more promising results.[4][8] The primary dose-limiting toxicities are generally manageable and include hyperglycemia, rash, and mood alterations.[6][10] Future research will likely focus on refining patient selection through predictive biomarkers and exploring novel combination therapies to enhance the therapeutic potential of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Profile of this compound and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. A phase 1 trial of BKM120 (this compound) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase 2 study of this compound (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. This compound and paclitaxel in patients with platinum-pretreated recurrent or metastatic squamous cell carcinoma of the head and neck (BERIL-1): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation study of this compound (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase‐1, open‐label, single‐dose study of the pharmacokinetics of this compound in subjects with mild to severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A phase II study of this compound in relapsed or refractory thymomas [frontiersin.org]
- 14. A phase 2 trial of this compound in patients with platinum-resistant metastatic urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Buparlisib (BKM120) in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Buparlisib (also known as BKM120), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, in various preclinical models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
This compound: Mechanism of Action
This compound is an orally bioavailable small molecule that competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby inhibiting their kinase activity. This blockade of the PI3K pathway leads to reduced phosphorylation of downstream effectors, most notably Akt, which in turn can inhibit cell proliferation, induce apoptosis, and suppress tumor growth in cancer models with a dysregulated PI3K/Akt/mTOR signaling pathway.[1][2]
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various preclinical studies.
Table 1: this compound Dosage and Administration in Murine Models
| Preclinical Model | Animal Strain | Administration Route | Dosage Range | Dosing Schedule | Vehicle/Formulation | Key Findings |
| A2780 Ovarian Cancer Xenograft | Nude Mice | Oral (gavage) | 3 - 100 mg/kg | Daily | Not specified | Dose-dependent inhibition of pAKTSer473. Near complete inhibition at ≥30 mg/kg.[3] |
| Patient-Derived Xenografts (PDX) - Head and Neck Squamous Cell Carcinoma | Not Specified | Oral | 100 mg/day (human equivalent) | Continuous daily | Not specified | Disease control rate of 49% as monotherapy.[4] |
| Glioblastoma (GBM) Xenografts | Nude Rats | Not specified | Not specified | Not specified | Not specified | Inhibited tumor growth and prolonged survival.[5] |
| General Pharmacokinetic Studies | FVB Mice | Oral (gavage) | 1, 2, 5 mg/kg | Single dose | DMSO:Cremophor EL:water (1:1:8 v/v/v) | Dose-proportional increase in plasma and brain concentrations.[6] |
| General Pharmacokinetic Studies | FVB Mice | Intravenous (i.v.) | 2 mg/kg | Single dose | DMSO | Excellent brain penetration.[6] |
Table 2: In Vitro Efficacy of this compound
| Cell Line Type | Assay | IC50 / EC50 | Key Findings |
| Primary Central Nervous System Lymphoma (PCNSL) patient-derived cell line | Cell Growth & Viability | 100 - 500 nM | Significant reduction in cell growth and induction of cell death at ≥500 nM.[7] |
| Various Cancer Cell Lines | PI3K Enzyme Activity | p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM | Potent inhibitor of all four class I PI3K isoforms.[3] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol describes the preparation and administration of this compound via oral gavage.
Materials:
-
This compound (BKM120) powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation (DMSO:Cremophor EL:water at 1:1:8 v/v/v): [6]
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound powder in DMSO. Vortex until fully dissolved.
-
Add Cremophor EL to the DMSO-Buparlisib solution. Vortex thoroughly to mix.
-
Add sterile water to the mixture to achieve the final 1:1:8 ratio. Vortex again to ensure a homogenous suspension.
-
Note: Prepare the formulation fresh on the day of administration. The stability of this formulation over time should be determined if long-term storage is required.
-
-
Animal Dosing:
-
Gently restrain the mouse.
-
Measure the desired volume of the this compound formulation into a 1 mL syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intravenous Administration of this compound in Mice
This protocol outlines the procedure for administering this compound via intravenous injection.
Materials:
-
This compound (BKM120) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with a fine gauge needle (e.g., 29-31G)
-
Mouse restrainer
Procedure:
-
Formulation Preparation:
-
Dissolve the required amount of this compound powder in 100% DMSO to create a stock solution.[6]
-
On the day of injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
Note: The solubility of this compound in aqueous solutions is limited. Ensure the final formulation is a clear solution before injection.
-
-
Animal Dosing:
-
Place the mouse in a restrainer to immobilize it and expose the tail veins.
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Draw the prepared this compound solution into an insulin syringe.
-
Carefully insert the needle into one of the lateral tail veins and slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
PI3K Signaling Pathway Inhibition by this compound
Caption: this compound inhibits PI3K, blocking downstream signaling.
General Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for preclinical this compound efficacy studies.
References
- 1. Phase I dose-escalation study of this compound (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mouse–human co-clinical trials demonstrate superior anti-tumour effects of this compound (BKM120) and cetuximab combination in squamous cell carcinoma of head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with the PI3K inhibitor this compound (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a brain penetrable pan-PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and clinical evaluation of this compound (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Buparlisib and Paclitaxel Combination Therapy
Introduction
Buparlisib (BKM120) is an orally bioavailable, potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor that targets all four isoforms (α, β, γ, δ).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation and constitutive activation of this pathway are common in various human cancers, contributing to tumorigenesis and resistance to conventional therapies.[3][4] this compound competitively binds to the ATP-binding pocket of PI3K, inhibiting its kinase activity and subsequent downstream signaling.[2][5]
Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Preclinical data suggest that activation of the PI3K pathway can confer resistance to taxane-based chemotherapy.[6] The combination of this compound with paclitaxel is hypothesized to overcome this resistance, leading to synergistic anti-tumor activity. This protocol focuses on the application of this combination therapy, primarily referencing clinical studies in Head and Neck Squamous Cell Carcinoma (HNSCC).
Mechanism of Action
The combination therapy leverages two distinct but complementary anti-cancer mechanisms. Paclitaxel induces cell cycle arrest at the G2/M phase by disrupting microtubule dynamics. Concurrently, this compound blocks the pro-survival and proliferative signals mediated by the PI3K/AKT/mTOR pathway. This dual approach aims to prevent cancer cells from escaping paclitaxel-induced mitotic catastrophe and enhance overall cell killing.
Experimental Protocols
This section details a representative clinical trial protocol for evaluating the efficacy and safety of this compound in combination with paclitaxel, based on the design of the BERIL-1 (NCT01852292) and BURAN (NCT04338399) studies.[7][8][9][10]
Study Objectives
-
Primary Objective: To evaluate the Progression-Free Survival (PFS) or Overall Survival (OS) of this compound plus paclitaxel compared to placebo plus paclitaxel.[8][11]
-
Secondary Objectives: To assess Objective Response Rate (ORR), Duration of Response (DoR), and the safety and tolerability profile of the combination therapy.[8]
Patient Eligibility Criteria (Abbreviated)
-
Inclusion Criteria:
-
Histologically confirmed recurrent or metastatic HNSCC.
-
Disease progression on or after one platinum-based chemotherapy regimen.[10]
-
ECOG performance status of 0 or 1.
-
Measurable disease as per RECIST v1.1.
-
-
Exclusion Criteria:
Treatment Administration
-
This compound: Administered orally at a dose of 100 mg once daily on a continuous schedule.[7][8]
-
Paclitaxel: Administered as an intravenous infusion at a dose of 80 mg/m² on Days 1, 8, 15, and 22 of a 28-day cycle.[7][10]
-
Administration Order: this compound (or placebo) should be administered before paclitaxel and any associated premedication on infusion days.[7]
-
Treatment Duration: Treatment continues until disease progression, unacceptable toxicity, patient withdrawal, or death.[7][12]
Dose Modification Guidelines
Dose adjustments are critical for managing toxicities. Up to two or three dose reductions for this compound are typically allowed (e.g., to 80 mg/day, then to 60 mg/day).[13][14]
| Adverse Event (Grade) | Recommended Action for this compound |
| Grade 3 Hyperglycemia | Interrupt this compound until recovery to ≤ Grade 1. Resume at the same dose. If it recurs, interrupt and resume at a reduced dose level. |
| Grade 3/4 Mood Disorder | Interrupt this compound. May resume at a reduced dose upon recovery. Consider permanent discontinuation for severe events. |
| Grade 3 Rash | Interrupt this compound until recovery to ≤ Grade 1. Resume at a reduced dose level. |
| Grade 3/4 Neutropenia | Dose modification of paclitaxel is the primary management. Consider this compound interruption if neutropenia is prolonged. |
Note: This is an abbreviated guide. Refer to the specific clinical trial protocol for comprehensive dose modification instructions.
Quantitative Data Summary
Table 1: Clinical Trial Dosing Protocols for this compound and Paclitaxel
| Study / Trial ID | Phase | Patient Population | This compound Dose | Paclitaxel Dose | Cycle Length | Reference |
| BERIL-1 (NCT01852292) | II | Recurrent/Metastatic HNSCC | 100 mg once daily | 80 mg/m² (Days 1, 8, 15, 22) | 28 days | [7][10] |
| BURAN (NCT04338399) | III | Recurrent/Metastatic HNSCC | 100 mg once daily | 80 mg/m² weekly | 28 days | [8][9] |
| Phase Ib (NCT01297452) | Ib | Advanced Solid Tumors | 100 mg once daily (RP2D) | 175 mg/m² (Day 1) | 21 days | [15][16] |
| BELLE-4 | II/III | HER2-negative Breast Cancer | 100 mg once daily | 80 mg/m² (Days 1, 8, 15) | 28 days | [17] |
Table 2: Summary of Efficacy Data (BERIL-1 Trial in HNSCC)
| Endpoint | This compound + Paclitaxel (n=79) | Placebo + Paclitaxel (n=79) | Hazard Ratio (95% CI) | p-value |
| Median PFS (months) | 4.6 | 3.5 | 0.65 (0.45–0.95) | 0.011 (one-sided) |
| Median OS (months) | 10.4 | 6.5 | 0.72 (0.49–1.04) | 0.041 (one-sided) |
| Objective Response Rate (ORR) | 39% | 14% | N/A | N/A |
Data sourced from the BERIL-1 Phase II study.[8][10][11]
Table 3: Common Grade 3-4 Adverse Events (BERIL-1 Trial)
| Adverse Event | This compound + Paclitaxel (%) | Placebo + Paclitaxel (%) |
| Hyperglycemia | 22% | 3% |
| Anemia | 18% | 12% |
| Neutropenia | 17% | 5% |
| Fatigue | 8% | 10% |
| Any Grade 3-4 AE | 82% | 72% |
Data reflects events occurring in ≥10% of patients in the this compound arm.[10][11]
The combination of the pan-PI3K inhibitor this compound with the microtubule-stabilizing agent paclitaxel has demonstrated improved efficacy over paclitaxel alone in platinum-pretreated recurrent or metastatic HNSCC.[10] The primary benefits observed are an increase in progression-free survival and overall response rate.[8] However, this combination is associated with a higher incidence of Grade 3/4 adverse events, particularly hyperglycemia, which requires careful monitoring and management.[11] These application notes and protocols provide a framework for researchers and clinicians working with this combination therapy, emphasizing the need for adherence to specific trial guidelines for dosing, administration, and toxicity management.
References
- 1. oncotarget.com [oncotarget.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of this compound and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound and paclitaxel in patients with platinum-pretreated recurrent or metastatic squamous cell carcinoma of the head and neck (BERIL-1): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. This compound + Chemotherapy for Head and Neck Cancer · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. adlainortye.com [adlainortye.com]
- 14. Phase 2 study of this compound (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parallel phase Ib studies of two schedules of this compound (BKM120) plus carboplatin and paclitaxel (q21 days or q28 days) for patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase 1b dose expansion study of the pan-Class I PI3K inhibitor this compound (BKM120) plus carboplatin and paclitaxel in PTEN deficient tumors and with dose intensified carboplatin and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
Techniques for Assessing Buparlisib Efficacy in Xenografts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buparlisib (BKM120) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] Preclinical evaluation of this compound's anti-tumor activity in xenograft models is a critical step in its development. This document provides detailed application notes and protocols for assessing the efficacy of this compound in xenograft models, focusing on data presentation, experimental methodologies, and visualization of key pathways and workflows.
This compound functions by competitively binding to the ATP-binding pocket of all class I PI3K isoforms (p110α, β, δ, and γ), thereby inhibiting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This leads to reduced activation of downstream effectors like AKT and mTOR, ultimately resulting in the inhibition of tumor cell growth, proliferation, and survival.[1][3]
Key Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound's mechanism of action is centered on the inhibition of this pathway.
References
- 1. Treatment with the PI3K inhibitor this compound (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein extraction and western blot (mouse tissues) [protocols.io]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of Buparlisisb in Studying PI3K Pathway Mutations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Buparlisib, also known as BKM120, is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. It competitively binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, effectively blocking the entire PI3K/AKT/mTOR signaling cascade.[1][2] This pathway is one of the most frequently dysregulated signaling pathways in human cancers, making it a key target for therapeutic intervention.[2][3][4] Activating mutations in the PIK3CA gene, which encodes the p110α isoform of PI3K, and loss of the tumor suppressor PTEN are common oncogenic events that lead to the constitutive activation of this pathway.[5]
This compound's broad activity against all four class I PI3K isoforms (α, β, δ, and γ) makes it a valuable tool for investigating the role of the PI3K pathway in various cancer types, including breast cancer, glioblastoma, and other solid tumors.[1][6][7] Its use in preclinical and clinical studies has helped to elucidate the therapeutic potential of PI3K inhibition, identify biomarkers of response, and understand mechanisms of resistance.[3][8][9]
Mechanism of Action
The PI3K/AKT/mTOR pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[1] In cancer, hyperactivation of this pathway due to genetic alterations promotes tumor progression and can contribute to resistance to other therapies.[1][3] this compound inhibits the phosphorylation of PIP2 to PIP3, a critical step in the activation of the downstream kinase AKT. This, in turn, prevents the phosphorylation and activation of a multitude of downstream effectors, including mTOR, leading to the inhibition of cell cycle progression and the induction of apoptosis.[1][3]
Caption: this compound inhibits the PI3K signaling pathway.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | PIK3CA/PTEN Status | IC50 (µM) | Reference |
| U87 | Glioblastoma | PTEN null | 1.17 | [10] |
| P3 | Glioblastoma | Not Specified | 0.84 | [10] |
| MCF-7 | Breast Cancer | PIK3CA mutant | ~0.1-0.7 | [11] |
| A2780 | Ovarian Cancer | Not Specified | ~0.1-0.7 | [11] |
| DU145 | Prostate Cancer | Not Specified | ~0.1-0.7 | [11] |
| SNU-601 | Gastric Cancer | Not Specified | 0.816 | [11] |
| MM.1S | Multiple Myeloma | Not Specified | <1 | [6] |
| ARP-1 | Multiple Myeloma | Not Specified | 1-10 | [6] |
| ARK | Multiple Myeloma | Not Specified | 1-10 | [6] |
| MM.1R | Multiple Myeloma | Not Specified | 1-10 | [6] |
| U266 | Multiple Myeloma | Not Specified | 10-100 | [6] |
| Pediatric Sarcoma (Median) | Sarcoma | Various | 1.1 | [12] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| U87MG | Glioblastoma | 30 and 60 mg/kg, p.o., daily | Antitumor activity | [11] |
| A2780 | Ovarian Cancer | 30, 60, or 100 mg/kg, p.o., daily | Complete inhibition of pAktser473 | [11] |
| Patient-Derived GBM | Glioblastoma | Not Specified | Reduced tumor growth and prolonged survival | [10][13] |
| NCI-H460-luc2 | Lung Cancer (bone metastasis) | Not Specified | Induced apoptosis in tumor tissues | [14][15] |
| ARP1 SCID mouse model | Multiple Myeloma | 5 µM/kg/day | Reduced tumor volume and prolonged survival | [11] |
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of this compound on the PI3K pathway.
Protocol 1: Cell Viability Assay (MTT/Resazurin)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate overnight.[16]
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 10 nM to 10 µM.[12][17] Include a vehicle control (DMSO) group.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[12][17]
-
For MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For Resazurin assay:
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the log of this compound concentration to determine the IC50 value using a four-parameter logistic curve fit.[12][17]
Caption: Workflow for a cell viability assay.
Protocol 2: Western Blot Analysis of PI3K Pathway Proteins
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K pathway, such as AKT and S6 kinase.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6K, anti-total S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).[12]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Caption: Workflow for Western Blot analysis.
Protocol 3: Mouse Xenograft Model
This protocol describes the use of a mouse xenograft model to evaluate the in vivo antitumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) in PBS or a mixture with Matrigel into the flank of each mouse.[19]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., 30-100 mg/kg daily) to the treatment group and the vehicle to the control group.[11]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Plot the tumor growth curves and perform statistical analysis to determine the efficacy of this compound.
Considerations and Future Directions
While this compound has demonstrated significant preclinical activity, its clinical development has been hampered by a challenging toxicity profile, including hyperglycemia, rash, and mood alterations.[2][20][21] These adverse events have led to the discontinuation of some clinical trials.[8][22]
Future research will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to this compound.[5][8]
-
Investigating rational combination therapies to enhance efficacy and overcome resistance.[3][23]
-
Developing more isoform-specific PI3K inhibitors with improved therapeutic windows.[8]
The study of this compound remains crucial for understanding the complexities of the PI3K pathway in cancer and for guiding the development of the next generation of PI3K inhibitors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Profile of this compound and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A Phase I Trial of the PI3K Inhibitor this compound Combined With Capecitabine in Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibiting the PI3K signaling pathway: this compound as a new targeted option in breast carcinoma [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in combination with tamoxifen in pretreated patients with hormone receptor-positive, HER2-negative advanced breast cancer molecularly stratified for PIK3CA mutations and loss of PTEN expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Treatment with the PI3K inhibitor this compound (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor this compound (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with the PI3K inhibitor this compound (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research update on the anticancer effects of this compound - ProQuest [proquest.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. 4.4. Cell Viability Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. Phase I dose-escalation study of this compound (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. breastcancer.org [breastcancer.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Buparlisib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-PI3K inhibitor Buparlisib (BKM120). Our goal is to help you overcome experimental challenges and navigate the complexities of this compound resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (BKM120) is an orally administered, potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor.[1][2] It targets all four class I PI3K isoforms (p110α, β, δ, and γ) by competitively binding to the ATP-binding pocket of the enzyme.[2][3][4] This inhibition prevents the phosphorylation of downstream targets like AKT, thereby disrupting the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is critical for cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1][2]
Q2: In which cancer types has this compound been investigated?
This compound has been studied in a variety of solid tumors and hematological malignancies.[2] Notable examples include:
-
Hormone receptor-positive (HR+), HER2-negative advanced breast cancer, often in combination with endocrine therapies like fulvestrant.[1]
-
Glioblastoma multiforme (GBM).[1]
-
Non-small cell lung cancer (NSCLC).[1]
-
Colorectal cancer.[1]
-
Metastatic urothelial carcinoma.[5]
-
Various types of lymphoma.[6]
Q3: What are the common adverse events associated with this compound in clinical settings?
Common adverse events reported in clinical trials include fatigue, elevated transaminases, rash, diarrhea, hyperglycemia, nausea, and mood disorders such as anxiety and depression.[3][7][8] The psychiatric side effects are particularly notable and have been attributed to this compound's ability to cross the blood-brain barrier.[8][9] In some studies, these toxicities have been significant enough to limit its clinical utility.[7][8]
Troubleshooting Guide: this compound Resistance in Cell Culture
Issue 1: My cancer cell line shows intrinsic resistance to this compound.
-
Possible Cause 1: Presence of co-occurring mutations.
-
Mutations in genes such as KRAS or TP53 can confer resistance to PI3K inhibition.[10][11] For example, in pancreatic ductal adenocarcinoma cell lines, KRAS mutations were associated with resistance to AKT inhibitors, and TP53 missense variants were linked to resistance to both AKT and PI3K inhibitors.[10]
-
Troubleshooting Tip: Perform genomic sequencing of your cell line to identify mutations in key oncogenes and tumor suppressor genes. Compare the genetic profile to publicly available databases like the Genomics of Drug Sensitivity in Cancer (GDSC) to see if similar genotypes are associated with this compound resistance.[12]
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Cancer cells can evade PI3K inhibition by activating parallel signaling pathways, such as the MAPK/ERK pathway.[6][10]
-
Troubleshooting Tip: Use Western blotting to probe for phosphorylated (activated) forms of key proteins in the MAPK pathway (e.g., p-MEK, p-ERK). If you observe pathway activation upon this compound treatment, consider a combination therapy approach with a MEK inhibitor like Binimetinib.[4][13]
-
-
Possible Cause 3: PTEN status.
-
Loss of the tumor suppressor PTEN is a common mechanism of PI3K pathway activation. However, PTEN-deficient tumors can be dependent on the p110β isoform of PI3K.[11][14] While this compound is a pan-PI3K inhibitor, the cellular context may influence its efficacy.
-
Troubleshooting Tip: Verify the PTEN status of your cell line (by Western blot for protein expression or sequencing for mutations). In PTEN-null models, consider comparing the efficacy of this compound with isoform-specific PI3K inhibitors.
-
Issue 2: My cancer cell line has developed acquired resistance to this compound after initial sensitivity.
-
Possible Cause 1: Upregulation of compensatory signaling.
-
Prolonged PI3K inhibition can lead to the upregulation of other pro-survival pathways. For instance, resistance can be mediated by the PIM kinase, which can decrease cellular reactive oxygen species (ROS) and promote cell survival through the NRF2 antioxidant response.[15]
-
Troubleshooting Tip: Investigate the PIM/NRF2 axis. Use a PIM kinase inhibitor (e.g., PIM447) in combination with this compound to see if sensitivity can be restored.[15] Measure cellular ROS levels to assess the impact on oxidative stress.
-
-
Possible Cause 2: Amplification of the PIK3CA mutant allele.
-
In PIK3CA-mutant cancers, resistance can emerge through the amplification of the mutant allele, leading to a significant increase in PI3K signaling that overwhelms the inhibitor.[14]
-
Troubleshooting Tip: In your resistant cell line, perform a copy number analysis (e.g., via qPCR or digital droplet PCR) to check for amplification of the PIK3CA gene. Knockdown of the amplified allele should restore sensitivity.[14]
-
-
Possible Cause 3: Loss of AP-2α expression.
-
Decreased expression of the transcription factor AP-2α (TFAP2A) has been linked to resistance to this compound.[16]
-
Troubleshooting Tip: Measure AP-2α expression levels (mRNA and protein) in your sensitive and resistant cell lines. Overexpression of AP-2α in the resistant line may resensitize the cells to this compound.
-
Data on Combination Therapies to Overcome Resistance
The following tables summarize quantitative data from studies investigating combination therapies to overcome this compound resistance.
Table 1: Clinical Trial Data for this compound Combination Therapies
| Cancer Type | Combination Agent | Patient Population | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | Citation |
| HR+/HER2- Advanced Breast Cancer | Fulvestrant | Post-AI, post-mTOR inhibitor | 3.9 months (vs. 1.8 months with placebo) | 0.67 | [7] |
| HR+/HER2- Advanced Breast Cancer (PIK3CA mutant) | Fulvestrant | Post-AI, post-mTOR inhibitor | 4.7 months (vs. 1.4 months with placebo) | 0.39 | [7] |
| Advanced Solid Tumors (RAS/RAF mutant) | Binimetinib (MEK inhibitor) | Multiple tumor types | Not specified | Not specified | [13] |
AI: Aromatase Inhibitor
Table 2: Preclinical Data on this compound Combination Efficacy
| Cell Line Context | Combination Agent | Effect | Key Finding | Citation |
| LNCaP/PIM1 (Prostate Cancer, PIM1 overexpression) | PIM447 (PIM inhibitor) | Resensitization to this compound | IC50 of this compound decreased from 1.75 µM to 0.39 µM | [15] |
| PIK3CA/KRAS-mutant Biliary Tract Cancer | MEK162 (MEK inhibitor) | Overcame resistance | Combination was effective where this compound alone was not | [4] |
| PTEN-deficient Endometrial Cancer | Olaparib (PARP inhibitor) | Synergistic anti-tumor effect | Increased γ-H2A.X, decreased RAD51 expression | [4] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound and assess cell viability after treatment.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.16 µM to 10 µM) for a specified duration (e.g., 72 hours).[6] Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blotting for Pathway Analysis
-
Purpose: To assess the activation state of signaling pathways (e.g., PI3K/AKT, MAPK) by detecting phosphorylated proteins.
-
Methodology:
-
Culture and treat cells with this compound (and/or combination agents) for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, pS6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Purpose: To evaluate the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with this compound at the desired concentration and time point.
-
For S-phase analysis, pulse-label the cells with BrdU (Bromodeoxyuridine) for a short period (e.g., 1 hour) before harvesting.[6]
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold ethanol (e.g., 70%) while vortexing gently. Store at -20°C.
-
For BrdU staining, treat the fixed cells with HCl to denature the DNA, followed by neutralization with a sodium borate buffer.
-
Stain with an anti-BrdU FITC-conjugated antibody.[6]
-
Resuspend the cells in a solution containing a DNA-intercalating dye (e.g., Propidium Iodide or 7-AAD) and RNase A.
-
Analyze the samples using a flow cytometer. The DNA dye signal is used to determine the distribution of cells in G1, S, and G2/M phases of the cell cycle.
-
Diagrams and Workflows
Caption: this compound resistance pathways and combination therapy targets.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A phase 1 trial of BKM120 (this compound) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase II Trial of this compound in Patients with Platinum-Resistant Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. targetedonc.com [targetedonc.com]
- 8. breastcancer.org [breastcancer.org]
- 9. This compound in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biomarkers of response and resistance to PI3K inhibitors in estrogen receptor-positive breast cancer patients and combination therapies involving PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. Phase Ib Study of Combination Therapy with MEK Inhibitor Binimetinib and Phosphatidylinositol 3-Kinase Inhibitor this compound in Patients with Advanced Solid Tumors with RAS/RAF Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Optimizing Buparlisib dosage to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Buparlisib (also known as BKM120) in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally administered pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2] It competitively binds to the ATP-binding pocket of the p110 subunits (α, β, γ, and δ) of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This inhibition blocks the activation of the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][3]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the inhibition of microtubule polymerization.[4][5] This activity is distinct from its PI3K inhibitory function and can contribute to its anti-proliferative effects, but also to its toxicity profile.[4][5] This dual activity may explain why the anti-proliferative effects of this compound are often observed at concentrations that also affect microtubule dynamics.[5]
Q3: What are the common toxicities observed with this compound in preclinical and clinical studies?
A3: Common toxicities associated with this compound include fatigue, nausea, diarrhea, decreased appetite, hyperglycemia, and skin rash.[6][7] More severe adverse events reported in clinical trials include mood disorders (anxiety and depression), elevated liver enzymes (transaminitis), and mucositis.[8][9][10] In some cases, dose-limiting toxicities such as confusion and abnormal liver function have been observed.[11][12]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The effective concentration of this compound can vary significantly between cell lines. IC50 values for cell viability typically range from the nanomolar to the low micromolar range.[3][11][13] A good starting point for a dose-response experiment is to test a range of concentrations from 10 nM to 10 µM.[3][13] It is crucial to determine the IC50 for your specific cell line of interest.
Q5: How can I minimize this compound-induced toxicity in my cell culture experiments?
A5: To minimize in vitro toxicity, consider the following strategies:
-
Intermittent Dosing: Instead of continuous daily treatment, an intermittent dosing schedule (e.g., 5 days on, 2 days off) has been shown to reduce toxicity while maintaining efficacy.[2]
-
Combination Therapy: Combining this compound with other targeted agents at lower concentrations can enhance anti-cancer effects while potentially reducing the toxicity of each agent. Synergistic effects have been observed with IGF1R inhibitors, mTOR inhibitors (like rapamycin), and MEK inhibitors (like trametinib).[3][14]
-
Careful Monitoring of Cell Health: Regularly assess cell morphology and viability to detect early signs of toxicity.
-
Consider Off-Target Effects: Be aware of the potential for microtubule disruption, especially at higher concentrations, which may confound experimental results.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High level of unexpected cell death at low concentrations. | Cell line is highly sensitive to PI3K inhibition or the off-target effects of this compound on microtubules. | Perform a detailed dose-response curve starting from a very low concentration (e.g., 1 nM) to determine the precise IC50. Consider using an intermittent dosing schedule.[2] |
| Lack of efficacy or resistance to this compound. | The cell line may have compensatory signaling pathways activated, such as the MET/STAT3 pathway.[15] Alternatively, the cell line may not be dependent on the PI3K pathway for survival. | Investigate the activation of alternative survival pathways using western blotting. Consider combination therapy to block these compensatory mechanisms. For example, co-treatment with a MET or STAT3 inhibitor may enhance efficacy.[15] |
| Inconsistent results between experiments. | Variability in cell seeding density, passage number, or drug preparation. This compound stability in solution. | Standardize all experimental parameters. Prepare fresh drug dilutions for each experiment from a frozen stock. Ensure consistent cell health and growth phase before treatment. |
| Unexpected changes in cell morphology (e.g., rounding, detachment) not consistent with apoptosis. | This may be due to the off-target effect of this compound on microtubule dynamics.[4][5] | Analyze microtubule structure using immunofluorescence. Compare the effects of this compound to known microtubule-destabilizing agents. Consider using a more specific PI3K inhibitor if microtubule effects are confounding your results. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A204 | Rhabdomyosarcoma | ~0.56 |
| A673 | Ewing Sarcoma | ~1.2 |
| RD | Rhabdomyosarcoma | ~1.1 |
| TC-32 | Ewing Sarcoma | ~1.3 |
| A4573 | Rhabdomyosarcoma | ~1.9 |
| U87MG | Glioblastoma | 1-2 |
| SNU-601 | Gastric Cancer | 0.816 |
| ARP-1 | Multiple Myeloma | 1-10 |
| ARK | Multiple Myeloma | 1-10 |
| MM.1R | Multiple Myeloma | 1-10 |
| MM.1S | Multiple Myeloma | <1 |
| U266 | Multiple Myeloma | 10-100 |
Data compiled from multiple sources.[3][8][11]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 200 µL of culture medium and allow them to attach overnight.[6]
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 72 hours.[3][13] Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3][13]
Apoptosis Assay (Annexin V Staining)
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells/well in a 6-well plate and allow them to reach 75% confluency.[1] Treat the cells with the desired concentration of this compound for the desired time (e.g., 72 hours).[1]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with PBS and centrifuge at 900 rpm for 4 minutes.[1]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[17]
Western Blot for PI3K Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing this compound's in vitro effects.
Caption: A logical diagram for troubleshooting common issues with this compound experiments.
References
- 1. 4.7. Apoptosis Assay [bio-protocol.org]
- 2. A phase 1 trial of BKM120 (this compound) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor this compound (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical evaluation of this compound (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deconvolution of this compound's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.4. Cell Viability Assay [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. selleckchem.com [selleckchem.com]
- 9. targetedonc.com [targetedonc.com]
- 10. breastcancer.org [breastcancer.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phase I dose-escalation study of this compound (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor this compound (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Buparlisib Technical Support Center: Troubleshooting Insolubility in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Buparlisib (also known as BKM120), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. Addressing the common challenge of its limited aqueous solubility, these resources offer detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor that targets all four isoforms of class I PI3K (α, β, γ, and δ).[1][2][3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated, promoting tumor growth.[4] this compound competitively binds to the ATP-binding pocket of PI3K, inhibiting its activity and downstream signaling, thereby inducing apoptosis and inhibiting tumor growth.[4][5]
Q2: What are the solubility properties of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol but is practically insoluble in water.[6][7] This low aqueous solubility can lead to precipitation when diluting stock solutions into aqueous buffers or cell culture media.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, high-purity DMSO.[7] To enhance dissolution, warming the solution to 37°C and using an ultrasonic bath can be beneficial.[8] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] It is important to use fresh DMSO as it can absorb moisture, which will reduce the solubility of this compound.[2]
Q4: My this compound precipitated after I diluted it in my aqueous assay buffer. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this. Key strategies involve modifying your dilution protocol, considering the use of surfactants or co-solvents, and ensuring the final DMSO concentration is compatible with your experimental system.
Q5: What is the stability of this compound in solution?
A5: this compound stock solutions in DMSO are stable for extended periods when stored properly at -20°C or -80°C.[8] However, working solutions diluted in aqueous media are less stable and should ideally be prepared fresh for each experiment.[9] Some sources suggest that solutions are unstable and should be prepared fresh.[9][10]
Solubility and Stock Solution Preparation
Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following tables summarize the solubility of this compound in common solvents and provide a starting point for preparing stock solutions.
Table 1: this compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 20.52 mg/mL | [8] |
| DMSO | 82 mg/mL (199.8 mM) | [2] |
| DMSO | 100 mg/mL (243.67 mM) (with ultrasonication) | [9] |
| DMSO | ≥ 40 mg/mL (with sonication) | [3] |
| Ethanol | ≥ 11.36 mg/mL (with ultrasonication) | [8] |
| Water | Insoluble | [2] |
Table 2: Recommended Stock Solution Parameters
| Parameter | Recommendation |
| Solvent | Anhydrous, high-purity DMSO |
| Concentration | 10-50 mM |
| Preparation | Aid dissolution with gentle warming (37°C) and/or sonication. |
| Storage | Aliquot and store at -20°C or -80°C. Protect from light. |
Experimental Protocols
Below are detailed protocols for preparing this compound for common experimental applications.
In Vitro Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For example, dissolve 4.104 mg of this compound (MW: 410.4 g/mol ) in 1 mL of DMSO.
-
If solubility is an issue, gently warm the solution and sonicate.
-
-
Serially dilute the this compound stock solution in 100% DMSO to create intermediate concentrations.
-
Dilute the intermediate DMSO stocks into pre-warmed (37°C) cell culture medium to achieve the final desired treatment concentrations.
-
Crucially, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
To minimize precipitation, add the this compound-DMSO solution to the culture medium dropwise while vortexing or gently swirling the tube.
-
-
Apply the final this compound-containing medium to your cells immediately after preparation.
In Vivo Animal Studies (Oral Gavage)
For oral administration in animal models, this compound is often formulated as a suspension or solution using co-solvents and surfactants to improve its bioavailability.
Formulation Example 1: PEG300 and Tween-80
-
Prepare a concentrated stock of this compound in DMSO (e.g., 82 mg/mL).
-
For a 1 mL final volume, add 50 µL of the this compound stock to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL.
-
This formulation should be prepared fresh daily and administered immediately.[6]
Formulation Example 2: Corn Oil
-
Prepare a stock of this compound in DMSO (e.g., 6 mg/mL).
-
For a 1 mL final volume, add 50 µL of the this compound stock to 950 µL of corn oil.
-
Mix thoroughly to create a uniform suspension.
-
This formulation should be used immediately after preparation.[6]
Visualized Experimental Workflow and Signaling Pathway
To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for preparing this compound for cell-based assays and its mechanism of action within the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for preparing this compound solutions.
Caption: this compound's inhibition of the PI3K pathway.
Troubleshooting Guide for this compound Insolubility
Encountering precipitation during your experiments can be frustrating. This guide provides a systematic approach to resolving solubility issues with this compound.
Q: I observed a precipitate in my cell culture medium after adding the this compound-DMSO solution. What should I do?
A: This is a common issue due to this compound's low aqueous solubility. Follow these troubleshooting steps:
-
Verify your stock solution:
-
Ensure your DMSO is anhydrous and of high purity. Hygroscopic DMSO can significantly reduce solubility.
-
Confirm the concentration of your stock solution. If it is too high, it may be more prone to precipitation upon dilution.
-
Visually inspect your stock solution for any undissolved particles. If present, try warming and sonicating to fully dissolve the compound.
-
-
Optimize your dilution technique:
-
Pre-warm your aqueous buffer or cell culture medium to 37°C. This can help keep the compound in solution.
-
Add the this compound-DMSO stock solution to the aqueous medium slowly, drop-by-drop, while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Avoid preparing large volumes of diluted this compound solution long before use. Prepare it fresh and use it immediately.
-
-
Adjust the final DMSO concentration:
-
While you need to keep the DMSO concentration low to avoid toxicity to your cells, a slightly higher (but still non-toxic) final DMSO concentration might be necessary to maintain solubility. Determine the maximum DMSO concentration your cells can tolerate (e.g., test 0.1%, 0.5%, 1%).
-
-
Consider the composition of your cell culture medium:
-
High concentrations of proteins (e.g., in serum) can sometimes lead to compound precipitation. If you are using a high-serum medium, you might try reducing the serum concentration during the treatment period, if experimentally feasible.
-
-
Use a carrier protein:
-
In some cases, pre-complexing the drug with a carrier protein like bovine serum albumin (BSA) can improve its solubility and stability in aqueous solutions.
-
-
Filter the final solution (with caution):
-
If a fine precipitate persists, you can try to filter the final working solution through a 0.22 µm syringe filter. However, be aware that this may remove some of the precipitated (and potentially active) compound, leading to a lower effective concentration than intended. If you choose this option, it is advisable to analytically determine the concentration of the filtered solution.
-
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phase I dose-escalation study of this compound (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound Hydrochloride | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Buparlisib Off-Target Effects: A Technical Support Guide for Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Buparlisib (BKM120) in experimental design. Our goal is to help you navigate the complexities of this pan-PI3K inhibitor and ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BKM120) is an orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1] It competitively binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, thereby inhibiting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Q2: What are the known off-target effects of this compound?
A2: The most significant and well-documented off-target effect of this compound is its ability to inhibit microtubule polymerization.[3][4][5] This activity is independent of its PI3K inhibitory function and can lead to mitotic arrest and cell death, confounding the interpretation of experimental results.[3][4] At higher concentrations, this microtubule-destabilizing effect can become the dominant cause of its anti-proliferative activity.[3] Other reported side effects in clinical settings, which may be relevant for in vivo studies, include neuropsychiatric effects (anxiety and depression), hyperglycemia, and elevated liver enzymes.[6][7]
Q3: How can I differentiate between on-target (PI3K inhibition) and off-target (microtubule disruption) effects in my experiments?
A3: To dissect the on-target versus off-target effects of this compound, a multi-pronged approach is recommended. This includes:
-
Dose-response studies: Characterize the concentration at which this compound inhibits the PI3K pathway (e.g., by monitoring p-AKT levels) versus the concentration at which it affects microtubule-dependent processes (e.g., cell cycle arrest at G2/M phase).
-
Use of control compounds: Employ a PI3K inhibitor with a different chemical scaffold and no known effects on microtubules, as well as a specific microtubule-destabilizing agent (e.g., colchicine or vinca alkaloids).
-
Specific cellular assays: Utilize assays that specifically measure PI3K pathway activity (Western blotting for p-AKT, p-S6K) and microtubule integrity and function (immunofluorescence of tubulin, cell cycle analysis, in vitro tubulin polymerization assays).
Q4: What are the recommended working concentrations for this compound to minimize off-target effects?
A4: The optimal concentration of this compound will be cell-line dependent. It is crucial to perform a dose-response curve to determine the concentration that effectively inhibits PI3K signaling (a decrease in p-AKT) without causing significant G2/M arrest, which is indicative of microtubule disruption. As a general guideline, concentrations that are 5- to 10-fold above the IC50 for PI3K inhibition but below the concentration that induces mitotic arrest are advisable for studying PI3K-specific effects.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cytotoxicity or cell death. | The observed effect might be due to this compound's off-target inhibition of microtubule polymerization, rather than PI3K inhibition. | 1. Perform a cell cycle analysis by flow cytometry. A significant increase in the G2/M population suggests microtubule disruption. 2. Visualize the microtubule network using immunofluorescence. Disrupted or fragmented microtubules are indicative of an off-target effect. 3. Lower the concentration of this compound to a range that selectively inhibits PI3K without affecting the cell cycle. |
| Discrepancy between p-AKT inhibition and phenotypic outcome (e.g., apoptosis, reduced proliferation). | The phenotypic outcome may be a result of the combined on-target and off-target effects of this compound. | 1. Use a structurally different PI3K inhibitor (with no microtubule activity) as a control to see if it recapitulates the phenotype. 2. Employ a specific microtubule inhibitor (e.g., nocodazole) to assess the contribution of microtubule disruption to the observed phenotype. 3. Consider using siRNA or shRNA to knockdown PI3K subunits as a more specific way to validate that the phenotype is PI3K-dependent. |
| Inconsistent results across different cell lines. | Cell lines can have varying sensitivities to PI3K inhibition and microtubule disruption due to their genetic background (e.g., PTEN status, PIK3CA mutations) and expression levels of tubulin isoforms. | 1. Characterize the PI3K pathway status (e.g., PIK3CA and PTEN mutation status) of your cell lines. 2. Perform dose-response curves for both PI3K inhibition (p-AKT levels) and cytotoxicity for each cell line to determine the appropriate therapeutic window. |
| Difficulty interpreting in vivo study results. | Systemic effects of this compound, such as hyperglycemia or neurological effects, could indirectly influence tumor growth and confound the interpretation of its anti-tumor activity. | 1. Monitor physiological parameters in animal models (e.g., blood glucose levels, behavioral changes). 2. Include control groups treated with vehicles and consider a pair-feeding study if significant weight loss is observed. 3. Analyze tumor tissue for both on-target (p-AKT levels) and off-target (e.g., mitotic index) markers. |
Quantitative Data
Table 1: this compound (BKM120) IC50 Values for On-Target and Off-Target Kinases
| Target | IC50 (nM) | Target Class | Reference |
| p110α | 52 | On-target (PI3K) | [1][9] |
| p110β | 166 | On-target (PI3K) | [1][9] |
| p110δ | 116 | On-target (PI3K) | [1][9] |
| p110γ | 262 | On-target (PI3K) | [1][9] |
| Vps34 | 2400 | Off-target (PI3K-related) | [9] |
| mTOR | 4600 | Off-target (PI3K-related) | [9] |
| DNA-PK | >5000 | Off-target (PI3K-related) | [1] |
| Tubulin Polymerization | EC50 ~800 nM | Off-target (Cytoskeletal) | [3] |
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound's off-target effects.
Experimental Protocols
1. Western Blot for PI3K Pathway Activation
-
Objective: To determine the concentration at which this compound inhibits the PI3K pathway by measuring the phosphorylation of AKT (a key downstream effector).
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AKT signal to total AKT and the loading control.
-
2. Immunofluorescence for Microtubule Integrity
-
Objective: To visualize the effect of this compound on the microtubule network.
-
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at various concentrations, including a high concentration known to induce cytotoxicity, and a vehicle control.
-
Fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining: Incubate with a primary antibody against α-tubulin for 1 hour at room temperature. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for signs of microtubule depolymerization, such as fragmented or disorganized microtubules, compared to the well-defined network in control cells.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of this compound on cell cycle progression, particularly to detect a G2/M arrest indicative of microtubule disruption.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a duration equivalent to at least one cell cycle (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate for at least 2 hours at -20°C.
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population in this compound-treated cells compared to controls indicates a mitotic arrest.[10][11]
-
4. In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.
-
Methodology:
-
Assay Setup: Use a commercially available tubulin polymerization assay kit or purified tubulin. Reconstitute tubulin in a polymerization buffer.
-
Treatment: Add various concentrations of this compound, a positive control for inhibition (e.g., colchicine), a positive control for polymerization (e.g., paclitaxel), and a vehicle control to the tubulin solution in a 96-well plate.
-
Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Measurement: Measure the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.[12][13]
-
Analysis: Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of this compound indicates a direct inhibitory effect on microtubule formation.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deconvolution of this compound's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BKM120 - LKT Labs [lktlabs.com]
- 6. breastcancer.org [breastcancer.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Buparlisib Combination Therapy: Technical Support Center
For researchers, scientists, and drug development professionals working with the pan-PI3K inhibitor Buparlisib (BKM120), this technical support center provides essential guidance on refining combination therapy protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental methodologies, and curated data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination therapies?
A1: this compound, a pan-class I PI3K inhibitor, targets a central signaling pathway often dysregulated in cancer.[1][2] The PI3K/AKT/mTOR pathway is crucial for cell growth, proliferation, and survival.[3] Its inhibition can have a direct anti-tumor effect and can also overcome resistance to other therapies.[4][5] For instance, in hormone receptor-positive breast cancer, PI3K pathway activation is a known mechanism of resistance to endocrine therapies, providing a strong rationale for combining this compound with agents like fulvestrant.[6][7]
Q2: What are the most common adverse events observed with this compound combination therapies in clinical settings?
A2: Common adverse events associated with this compound combinations include fatigue, nausea, hyperglycemia, rash, and diarrhea.[6][8][9] More severe (Grade 3/4) events can include elevated liver enzymes (AST/ALT), hyperglycemia, and mood disorders such as anxiety and depression.[3][10] It is crucial to monitor patients closely for these toxicities and manage them through dose interruptions, reductions, or supportive care.[6]
Q3: How should I manage hyperglycemia, a common on-target toxicity of this compound?
A3: Hyperglycemia is a known class effect of PI3K inhibitors due to their role in insulin signaling.[3] Management strategies include regular monitoring of blood glucose levels, dietary modifications, and, if necessary, the use of oral hypoglycemic agents or insulin. Dose interruption or reduction of this compound may also be required for grade 3 or 4 hyperglycemia.[6]
Q4: Are there known off-target effects of this compound that I should be aware of in my experiments?
A4: Yes, this compound has been shown to have an off-target effect on microtubule polymerization.[11][12] This can lead to mitotic catastrophe in cancer cells, contributing to its anti-proliferative activity.[4] However, this off-target effect could also contribute to toxicity and may be important to consider when interpreting experimental results, particularly at higher concentrations.[1][11] Changes in cell morphology, such as cell rounding, can be an indicator of this off-target activity.[4][13]
Q5: What are some established mechanisms of resistance to this compound?
A5: Resistance to this compound can arise from the activation of compensatory signaling pathways.[5] For example, feedback activation of the MAPK/ERK pathway has been observed following PI3K inhibition.[14] This provides a rationale for combining this compound with MEK inhibitors like trametinib.[8][15]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound combination. | - Cell line heterogeneity or passage number variation.- Inaccurate drug concentrations.- Variability in assay conditions (e.g., seeding density, incubation time). | - Use cells within a consistent and low passage number range.- Prepare fresh drug dilutions for each experiment from a validated stock.- Standardize all assay parameters meticulously. |
| Unexpectedly high cell death with this compound alone at high concentrations. | - Off-target effects, particularly microtubule disruption, can cause cytotoxicity.[11][12] | - Titrate this compound concentrations carefully to distinguish on-target PI3K inhibition from off-target cytotoxicity.- Observe cell morphology for signs of mitotic arrest or apoptosis.[4] |
| Western blot shows incomplete inhibition of p-Akt or p-S6 with this compound treatment. | - Insufficient drug concentration or incubation time.- Feedback activation of the PI3K pathway.[5]- Technical issues with the western blot procedure. | - Optimize this compound concentration and treatment duration.- Investigate potential feedback loops by probing for upstream signaling components.- Refer to a general western blot troubleshooting guide for technical optimization. |
| Synergistic effect of the combination is not observed as expected. | - The chosen combination may not be synergistic in the specific cell line.- Suboptimal drug ratio in the combination experiment.- Resistance mechanisms are present in the cell line. | - Confirm the rationale for the combination in the chosen cancer type.- Perform a matrix of drug concentrations to identify the optimal synergistic ratio.- Investigate potential resistance pathways through genomic or proteomic analysis. |
In Vivo Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High toxicity and weight loss in animal models with combination therapy. | - Synergistic toxicity of the combined agents.- Suboptimal dosing schedule. | - Perform a dose-finding study for the combination to establish the maximum tolerated dose (MTD).- Consider alternative dosing schedules (e.g., intermittent dosing) to manage toxicity.[6] |
| Lack of tumor growth inhibition despite in vitro efficacy. | - Poor drug bioavailability or tumor penetration.- Rapid development of resistance in the in vivo model. | - Confirm the pharmacokinetic properties of this compound and the combination partner in the chosen animal model.- Analyze tumor tissue from treated animals to assess target engagement (e.g., p-Akt levels).- Investigate potential in vivo resistance mechanisms. |
| Variable tumor growth within treatment groups. | - Inconsistent tumor cell implantation.- Heterogeneity of the xenograft model. | - Standardize the tumor implantation procedure to ensure uniform tumor size at the start of treatment.- Increase the number of animals per group to improve statistical power. |
Data Presentation
This compound Combination Therapy: In Vitro Efficacy (IC50 Values)
| Combination Partner | Cancer Type | Cell Line | This compound IC50 (alone) | Combination IC50 (this compound) | Reference |
| Trametinib (MEK inhibitor) | Pediatric Sarcoma | A673 (Ewing Sarcoma) | ~1 µM | Synergistic | [8] |
| Trametinib (MEK inhibitor) | Pediatric Sarcoma | RD (Rhabdomyosarcoma) | ~1 µM | Synergistic | [8] |
| Paclitaxel (Chemotherapy) | Head and Neck Squamous Cell Carcinoma | N/A (Clinical Trial) | N/A | N/A | [16] |
| Fulvestrant (Endocrine therapy) | Breast Cancer (ER+) | N/A (Clinical Trial) | N/A | N/A | [6][7] |
| Carboplatin + Paclitaxel | Solid Tumors | N/A (Clinical Trial) | N/A | N/A | [17][18] |
| Binimetinib (MEK inhibitor) | Ovarian Cancer (RAS/BRAF mutant) | N/A (Clinical Trial) | N/A | Partial Response Observed | [8] |
Note: IC50 values can vary depending on the specific experimental conditions. This table provides a general overview.
This compound Combination Therapy: Clinical Trial Adverse Events
| Combination Partner | Cancer Type | Common Adverse Events (All Grades) | Common Grade 3/4 Adverse Events | Reference |
| Fulvestrant | Breast Cancer (ER+) | Fatigue (38.7%), Transaminase elevation (35.5%), Rash (29%), Diarrhea (19.4%) | Transaminase elevation, Diarrhea | [6][19] |
| Paclitaxel | Head and Neck Squamous Cell Carcinoma | N/A | N/A | [16] |
| Carboplatin + Paclitaxel | Solid Tumors (PTEN deficient) | Lymphopenia, Hyperglycemia, Diarrhea, Rash, Neutropenia | Lymphopenia, Hyperglycemia | [10] |
| Trametinib | Solid Tumors (RAS/BRAF mutant) | Stomatitis, Diarrhea, Dysphagia, Creatine kinase increase | Stomatitis, Creatine kinase increase | [15] |
| Binimetinib | Solid Tumors (RAS/RAF mutant) | N/A | N/A | [8] |
Experimental Protocols
Cell Viability Assay (MTT/Resazurin)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 200 µL of culture medium and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and/or the combination partner for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Reagent Addition:
-
MTT Assay: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 2-4 hours at 37°C. Lyse the cells with 100 µl of 15% SDS in 15 mM HCl and incubate overnight at room temperature.
-
Resazurin Assay: Add 20 µl of 0.01 mg/mL resazurin solution to each well and incubate for 4 hours at 37°C.[6]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of PI3K Pathway Inhibition
-
Sample Preparation: Treat cells with this compound and/or the combination partner for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound and the combination partner via the appropriate route (e.g., oral gavage for this compound) and schedule. Include a vehicle control group.
-
Monitoring: Monitor tumor volume, body weight, and the general health of the animals throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition between the treatment groups and assess for any synergistic effects.
Mandatory Visualizations
Caption: this compound inhibits the PI3K pathway.
Caption: this compound Combination Therapy Experimental Workflow.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. Profile of this compound and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 trial of BKM120 (this compound) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Trial of BKM120 (this compound) in Combination with Fulvestrant in Postmenopausal Women with Estrogen Receptor-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase Ib Study of Combination Therapy with MEK Inhibitor Binimetinib and Phosphatidylinositol 3-Kinase Inhibitor this compound in Patients with Advanced Solid Tumors with RAS/RAF Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 study of this compound (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase 1b dose expansion study of the pan-class I PI3K inhibitor this compound (BKM120) plus carboplatin and paclitaxel in PTEN deficient tumors and with dose intensified carboplatin and paclitaxel. [vivo.weill.cornell.edu]
- 11. Deconvolution of this compound's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy [mdpi.com]
- 15. A phase Ib dose-escalation study of the oral pan-PI3K inhibitor this compound (BKM120) in combination with the oral MEK1/2 inhibitor trametinib (GSK1120212) in patients with selected advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A phase 1b dose expansion study of the pan-Class I PI3K inhibitor this compound (BKM120) plus carboplatin and paclitaxel in PTEN deficient tumors and with dose intensified carboplatin and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parallel phase Ib studies of two schedules of this compound (BKM120) plus carboplatin and paclitaxel (q21 days or q28 days) for patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Preclinical and clinical evaluation of this compound (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Buparlisib's therapeutic window in preclinical studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing the pan-PI3K inhibitor, Buparlisib (BKM120), in preclinical studies. The focus is on strategies to enhance the therapeutic window by mitigating toxicity while maintaining or improving efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an oral, potent, and highly specific pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. It competitively binds to the ATP-binding pocket of the four class I PI3K isoforms (α, β, γ, δ), preventing the phosphorylation of phosphatidylinositol-(3,4,5)-trisphosphate (PIP3).[1][2][3] This action blocks the downstream PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers.[1]
Q2: Why is enhancing the therapeutic window of this compound a critical research focus?
A2: While this compound effectively inhibits the PI3K pathway, its clinical development has been hampered by a narrow therapeutic window, meaning the dose required for anti-tumor activity is very close to the dose that causes significant toxicity.[4] Common dose-limiting toxicities include hyperglycemia, rash, mood disorders, and elevated liver enzymes.[5][6] These adverse effects often necessitate dose reduction or discontinuation, limiting the drug's efficacy.[7] Research is focused on finding strategies, such as combination therapies or alternative dosing schedules, to reduce these toxicities while preserving the anti-cancer effects, thereby widening the therapeutic window.
Q3: What are the most common toxicities observed in preclinical models and how do they translate to clinical findings?
A3: Preclinical studies with this compound have shown dose-dependent toxicities that mirror those seen in clinical trials. The most common on-target side effect is hyperglycemia, which occurs because the PI3K/AKT pathway is a key regulator of insulin signaling and glucose metabolism.[6] Other observed toxicities in animal models include skin rashes and general signs of poor health like weight loss. These findings are consistent with clinical adverse events and underscore the need for toxicity management strategies in preclinical experimental design.[7]
Q4: What is the rationale for combining this compound with a MEK inhibitor?
A4: The rationale is based on the crosstalk between the PI3K/AKT and MAPK/ERK signaling pathways. When one pathway is inhibited, cancer cells can develop resistance by compensatorily upregulating the other.[8] By simultaneously blocking both PI3K with this compound and MEK (a key component of the MAPK pathway) with an inhibitor like Selumetinib or Trametinib, it is possible to achieve a synergistic anti-tumor effect and overcome potential resistance mechanisms.[1][9][10] Preclinical studies have shown this dual blockade can lead to improved survival and reduced tumor burden in models where single-agent therapy is less effective.[9]
Troubleshooting Guides
Issue 1: Excessive Toxicity in In Vivo Mouse Studies
You observe significant body weight loss (>15%), lethargy, or severe hyperglycemia in mice treated with this compound.
| Potential Cause | Troubleshooting Step |
| Dose is too high for the specific mouse strain or tumor model. | The maximum tolerated dose (MTD) can vary. The established MTD in many preclinical solid tumor models is around 100 mg/kg/day, but this may need to be adjusted.[11] Action: Perform a dose-finding study starting at a lower dose (e.g., 30-50 mg/kg) and escalating to determine the optimal dose for your model. |
| Continuous daily dosing schedule leads to cumulative toxicity. | Continuous exposure can exacerbate side effects. Studies suggest intermittent dosing may reduce toxicity while maintaining efficacy.[2][12] Action: Implement an intermittent dosing schedule (e.g., 5 days on / 2 days off) and monitor animal health and tumor growth compared to a continuous dosing cohort. |
| On-target hyperglycemia is not being managed. | This compound's inhibition of PI3K directly impacts glucose metabolism.[6] Action: Monitor blood glucose levels regularly (e.g., via tail vein sampling). If persistent hyperglycemia is observed, consider co-administration of a glucose-lowering agent, although this adds a variable to the experiment. Primarily, dose/schedule modification should be the first approach. |
| Drug formulation or vehicle is causing adverse effects. | The vehicle used to dissolve and administer this compound could be contributing to toxicity. Action: Ensure the vehicle is well-tolerated. Run a vehicle-only control group and observe for any adverse effects. If necessary, explore alternative, well-established vehicle formulations. |
Issue 2: Lack of Efficacy or Development of Resistance
Tumor xenografts are not responding to this compound monotherapy or begin to regrow after an initial response.
| Potential Cause | Troubleshooting Step |
| The tumor model is not dependent on the PI3K pathway. | This compound is most effective in tumors with activating mutations in the PI3K pathway (e.g., PIK3CA mutations, PTEN loss).[1] Action: Before starting in vivo studies, perform in vitro screening on a panel of cell lines to determine their sensitivity to this compound. Correlate sensitivity with the mutational status of PI3K pathway components. |
| Compensatory signaling pathway activation. | Cancer cells can escape PI3K inhibition by activating parallel pathways, most commonly the MAPK/ERK pathway.[8] Action: Combine this compound with a MEK inhibitor (e.g., Selumetinib, Trametinib). This dual blockade can prevent this escape mechanism and has shown synergistic effects in resistant models.[9][10] |
| Insufficient target inhibition at the current dose. | The administered dose may not be sufficient to achieve adequate suppression of the PI3K pathway within the tumor tissue. Action: Perform a pharmacodynamic study. Collect tumor tissue from a satellite group of animals at various time points after dosing and perform Western blot analysis for downstream markers like p-AKT and p-S6 to confirm target engagement.[13] |
Issue 3: Inconsistent or Unclear Western Blot Results
You are unable to consistently detect a decrease in phosphorylated AKT (p-AKT) or p-S6 in this compound-treated cells or tumors.
| Potential Cause | Troubleshooting Step |
| Suboptimal sample collection and processing. | Phosphorylation states are transient and can be rapidly altered by phosphatases during sample handling. Action: Lyse cells or homogenize tissue immediately in ice-cold lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times. |
| Incorrect timing of sample collection. | Inhibition of p-AKT can be rapid and may rebound over time. Action: For in vitro studies, perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal time point for observing maximum inhibition. For in vivo studies, collect tumors when plasma concentrations of the drug are expected to be at their peak (e.g., 1-2 hours post-oral gavage).[6] |
| Antibody or blocking buffer issues. | Phospho-specific antibodies can be sensitive to blocking conditions. Milk-based blockers contain phosphoproteins (casein) that can cause high background. Action: Use a 5% Bovine Serum Albumin (BSA) in TBST blocking buffer instead of milk when probing for phosphorylated proteins. Ensure primary antibodies are validated and used at the recommended dilution. |
| Loading amount is insufficient. | Phosphorylated proteins are often low-abundance, and their signal may be weak. Action: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg per lane). Perform a protein concentration assay (e.g., BCA assay) to accurately determine protein levels before loading. |
Quantitative Data from Preclinical Studies
Table 1: Efficacy of this compound in Combination Therapies (in vivo models)
| Combination | Cancer Model | Efficacy Outcome | Result | Citation |
|---|---|---|---|---|
| This compound + Selumetinib (MEKi) | Intracranial TNBC (SUM149) | Median Survival | Control: 45 daysthis compound: 52 daysSelumetinib: 72 daysCombination: Not specified, but improved survival | [9] |
| This compound + Fulvestrant | ER+ Breast Cancer | Clinical Benefit Rate | 58.6% (Phase 1 Clinical Data) | [2][12] |
| this compound + Paclitaxel | HNSCC | Phase II Clinical Trial | Manageable safety profile, trial completed |[1][3] |
Table 2: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| P3 GBM Xenograft Cells | Glioblastoma | 0.84 | [13] |
| U87 | Glioblastoma | 1.17 | [13] |
| Pediatric Sarcoma Lines (Median) | Sarcoma | ~1.0 | [14] |
| PCNSL Patient-Derived Line | CNS Lymphoma | 0.1 - 0.5 |[5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTS Assay)
This protocol is adapted for determining the IC50 of this compound in a 96-well format.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 2,500-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations should range from a high of ~20 µM to a low of ~10 nM to generate a full dose-response curve.[14] Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared 2X this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[14]
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.[2][8]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. Protect the plate from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle control wells (set to 100% viability). Plot percent cell viability against the log of this compound concentration and fit the data to a four-parameter, variable slope sigmoid dose-response model to calculate the IC50 value.[14]
Protocol 2: Western Blot for PI3K Pathway Inhibition
This protocol outlines the detection of phosphorylated AKT (Ser473) and total AKT as a readout for this compound activity.
-
Sample Preparation:
-
In Vitro: Plate cells and treat with this compound (e.g., 1 µM) or DMSO for 2-6 hours. Wash cells once with ice-cold PBS. Lyse cells directly on the plate with 1X SDS sample buffer containing phosphatase and protease inhibitors. Scrape cells, transfer to a microfuge tube, and sonicate for 10-15 seconds to shear DNA.[15]
-
In Vivo: Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C. To process, homogenize the frozen tissue in ice-cold lysis buffer with inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Heat 20-30 µg of each protein sample at 95-100°C for 5 minutes. Load samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-AKT (Ser473) (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[15]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 5 minutes each with TBST. Add an ECL substrate and image the chemiluminescent signal using a digital imager.
-
Stripping and Reprobing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody for total AKT or a loading control like β-actin.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for assessing the efficacy of this compound in a subcutaneous xenograft model.
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[9][12]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound monotherapy, Combination therapy).[1][12]
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer the drug to the mice, typically via oral gavage, according to the planned dose and schedule (e.g., 50 mg/kg, daily).
-
Monitoring: Continue to measure tumor volume throughout the study. Monitor animal body weight and overall health 2-3 times per week as indicators of toxicity.
-
Endpoint: The study endpoint can be a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³). At the endpoint, euthanize the mice and excise the tumors for weighing and subsequent pharmacodynamic analysis (e.g., Western blot).[9]
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Rationale for combining this compound with a MEK inhibitor.
Caption: Preclinical workflow for evaluating this compound combination therapy.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell viability assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical and clinical evaluation of this compound (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation study of this compound (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. 2. Cell viability assay [bio-protocol.org]
- 12. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 13. Preclinical and clinical evaluation of this compound (BKM120) in recurrent/refractory Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
Identifying biomarkers for Buparlisib sensitivity and resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-PI3K inhibitor, Buparlisib. The information is designed to address specific issues encountered during experiments aimed at identifying biomarkers for this compound sensitivity and resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (BKM120) is an orally available, potent, and specific inhibitor of all four isoforms of class I phosphoinositide 3-kinase (PI3K) (α, β, γ, and δ).[1][2][3] It functions by competitively binding to the ATP-binding pocket of the PI3K enzyme, which in turn blocks the downstream PI3K/AKT/mTOR signaling pathway.[1][2][4] This pathway is critical for cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1][5] this compound has been investigated in a variety of solid tumors and hematological malignancies.[3][4][6] It is important to note that this compound also has a reported off-target effect of interfering with microtubule polymerization, which may contribute to its anti-proliferative activity.[7][8]
Q2: What are the key biomarkers associated with sensitivity to this compound?
Several biomarkers have been investigated to predict sensitivity to this compound. The most commonly studied are related to the activation of the PI3K pathway.
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most frequently explored biomarkers.[3][9][10] While preclinical data suggest that PIK3CA mutations may confer sensitivity, clinical data have shown variable predictive value.[2][11]
-
PTEN Loss: Loss of function of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, is another potential biomarker for sensitivity.[11][12] However, similar to PIK3CA mutations, its predictive capacity is not always consistent.[12]
-
Tumor Type-Specific Biomarkers:
-
Head and Neck Squamous Cell Carcinoma (HNSCC): In the BERIL-1 trial, patients with HPV-negative tumors, TP53 alterations, low mutational load, or high infiltration of tumor-infiltrating lymphocytes (TILs) or CD8-positive cells showed a greater survival benefit when treated with this compound in combination with paclitaxel.[13][14][15]
-
Chronic Lymphocytic Leukemia (CLL): Lower baseline levels of the protein raptor, a component of the mTORC1 complex, have been associated with a better response to this compound.[16]
-
Q3: What are the known mechanisms of resistance to this compound?
Resistance to this compound can be intrinsic or acquired and often involves the activation of bypass signaling pathways or alterations in downstream effectors.
-
Activation of Parallel Pathways: The activation of the MAPK/ERK pathway, often through mutations in genes like KRAS or BRAF, can bypass the PI3K blockade and promote cell survival.[5][17][18]
-
Alterations in Downstream Effectors: Reactivation of the PI3K pathway downstream of the inhibitor's target can occur. For instance, acquired loss-of-function mutations in PTEN have been identified as a mechanism of clinical resistance to PI3K inhibitors.[19][20][21]
-
Upregulation of Other Kinases: Increased activity of other kinases, such as PIM kinase, can promote resistance by regulating cellular redox homeostasis and inhibiting apoptosis.[22]
-
Loss of Tumor Suppressors: In colon cancer models, the loss of the transcription factor AP-2α has been linked to resistance to this compound.[23]
Troubleshooting Guides
Problem 1: Inconsistent correlation between PIK3CA mutation status and this compound sensitivity in our cell line panel.
Possible Causes and Solutions:
-
Off-Target Effects: this compound's inhibition of microtubule polymerization might be a dominant anti-proliferative mechanism in some cell lines, masking the effect of PI3K inhibition.[7][8]
-
Troubleshooting Step: Compare the cellular phenotype (e.g., mitotic arrest) with that of a pure tubulin inhibitor and a more specific PI3K inhibitor to dissect the on- and off-target effects.
-
-
Heterogeneity of PIK3CA Mutations: Different PIK3CA mutations (e.g., in the helical vs. kinase domain) may have varying impacts on pathway activation and inhibitor sensitivity.
-
Troubleshooting Step: Sequence the full PIK3CA gene to identify the specific mutation and consult literature on its functional consequence.
-
-
Concomitant Genetic Alterations: The presence of other mutations (e.g., in KRAS, PTEN, or TP53) can modulate the response to PI3K inhibition.
-
Troubleshooting Step: Perform comprehensive genomic profiling of your cell lines to identify co-occurring mutations that might explain the differential sensitivity.
-
Problem 2: Our this compound-resistant cell line does not show reactivation of the PI3K/AKT pathway.
Possible Causes and Solutions:
-
Bypass Pathway Activation: The resistant cells may have activated a parallel signaling pathway, such as the MAPK/ERK pathway, to maintain proliferation.[5]
-
Troubleshooting Step: Perform phosphoproteomic analysis or western blotting for key nodes of alternative signaling pathways (e.g., p-ERK, p-MEK).
-
-
Upregulation of Anti-Apoptotic Proteins: Resistance may be mediated by the overexpression of anti-apoptotic proteins like Bcl-2 or Mcl-1, which can be regulated by pathways other than PI3K/AKT.
-
Troubleshooting Step: Assess the expression levels of key apoptosis-related proteins using western blotting or quantitative PCR.
-
-
Drug Efflux: Increased expression of drug efflux pumps (e.g., ABC transporters) could reduce the intracellular concentration of this compound.
-
Troubleshooting Step: Measure the intracellular drug concentration using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Combination Therapy
| Trial Name | Cancer Type | Treatment Arms | Biomarker Subgroup | Endpoint | Hazard Ratio (95% CI) | p-value |
| BERIL-1[13] | HNSCC | This compound + Paclitaxel vs. Placebo + Paclitaxel | Overall Population | PFS | 0.65 (0.45–0.95) | 0.011 |
| Overall Population | OS | 0.72 (0.49–1.04) | 0.041 | |||
| HPV-negative | OS | 0.51 | - | |||
| TP53 alterations | OS | 0.55 | - | |||
| BELLE-2[24] | HR+/HER2- Breast Cancer | This compound + Fulvestrant vs. Placebo + Fulvestrant | PI3K pathway activated | PFS | 0.76 (0.60-0.97) | 0.014 |
PFS: Progression-Free Survival; OS: Overall Survival; HNSCC: Head and Neck Squamous Cell Carcinoma; HR+: Hormone Receptor-Positive; HER2-: Human Epidermal Growth Factor Receptor 2-Negative.
Table 2: Preclinical IC50 Values for this compound
| Cell Line | Cancer Type | PIM1 Expression | This compound IC50 (µmol/L) |
| LNCaP[22] | Prostate Cancer | Endogenous | 0.80 |
| LNCaP[22] | Prostate Cancer | Overexpressed | 1.75 |
Experimental Protocols
1. Next-Generation Sequencing (NGS) for Biomarker Discovery
-
Objective: To identify genetic alterations (mutations, copy number variations) associated with this compound sensitivity or resistance.
-
Methodology:
-
Sample Preparation: Extract high-quality genomic DNA from tumor tissue, cell lines, or circulating tumor DNA (ctDNA).
-
Library Preparation: Fragment the DNA and ligate adapters for sequencing. Use a targeted gene panel covering key cancer-related genes (e.g., PIK3CA, PTEN, TP53, KRAS) or perform whole-exome/genome sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align sequencing reads to the reference genome, call genetic variants, and annotate them. Compare the frequency of alterations between sensitive and resistant samples to identify candidate biomarkers.
-
2. Immunohistochemistry (IHC) for Protein Expression Analysis
-
Objective: To assess the protein expression levels of potential biomarkers (e.g., PTEN, CD8) in tumor tissue.
-
Methodology:
-
Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin (FFPE). Cut thin sections (4-5 µm) and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval to unmask the target antigen.
-
Immunostaining: Block endogenous peroxidase activity. Incubate with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chromogenic substrate to visualize the antibody binding. Counterstain with hematoxylin.
-
Scoring: Evaluate the staining intensity and the percentage of positive cells. For TILs, assess their density in the intratumoral and stromal compartments.[13]
-
3. Reverse Phase Protein Array (RPPA) for Pathway Activity Profiling
-
Objective: To quantify the expression and phosphorylation levels of multiple proteins in the PI3K/AKT/mTOR and other signaling pathways.[6]
-
Methodology:
-
Lysate Preparation: Lyse cells or tissues to extract total protein. Determine protein concentration.
-
Array Printing: Serially dilute the protein lysates and print them onto nitrocellulose-coated slides to create a micro-array.
-
Immunodetection: Incubate each array with a specific primary antibody against a target protein or phosphoprotein, followed by a labeled secondary antibody.
-
Signal Quantification: Scan the slides and quantify the signal intensity for each spot.
-
Data Analysis: Normalize the data and compare protein expression/phosphorylation levels between different experimental conditions (e.g., before and after this compound treatment).
-
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for identifying and validating this compound biomarkers.
Caption: Bypass signaling pathways can lead to this compound resistance.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Profile of this compound and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The Inhibitory Response to PI3K/AKT Pathway Inhibitors MK-2206 and this compound Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
- 6. This compound, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deconvolution of this compound's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deconvolution of this compound's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of this compound, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Trial of the PI3K Inhibitor this compound Combined With Capecitabine in Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 1b dose expansion study of the pan-Class I PI3K inhibitor this compound (BKM120) plus carboplatin and paclitaxel in PTEN deficient tumors and with dose intensified carboplatin and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Molecular Alterations and this compound Efficacy in Patients with Squamous Cell Carcinoma of the Head and Neck: Biomarker Analysis from BERIL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Alterations and this compound Efficacy in Patients with Squamous Cell Carcinoma of the Head and Neck: Biomarker Analysis from BERIL-1 - OAK Open Access Archive [oak.novartis.com]
- 16. IND.216: a phase II study of this compound and associated biomarkers, raptor and p70S6K, in patients with relapsed and refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alterations in PTEN and ESR1 promote clinical resistance to alpelisib plus aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. profiles.wustl.edu [profiles.wustl.edu]
- 21. Convergent loss of PTEN leads to clinical resistance to a PI3Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative In Vitro Analysis of Buparlisib and Other Pan-PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers has established it as a key therapeutic target.[2] Pan-PI3K inhibitors, which target all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), represent a broad-spectrum approach to disrupt this oncogenic signaling.[1] Buparlisib (BKM120) is a prominent oral pan-class I PI3K inhibitor that has undergone extensive preclinical and clinical investigation.[1][4][5] This guide provides an objective in vitro comparison of this compound with other notable pan-PI3K inhibitors, supported by experimental data to inform research and development decisions.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
Pan-PI3K inhibitors, including this compound, function by competitively binding to the ATP-binding pocket of the PI3K enzyme.[1] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. By inhibiting the PI3K/AKT/mTOR signaling cascade, these inhibitors can suppress tumor cell growth, proliferation, and survival.[1][3]
Quantitative In Vitro Performance
The following tables summarize the in vitro potency and activity of this compound in comparison to other pan-PI3K inhibitors: Copanlisib and Pictilisib.
Table 1: Biochemical Potency (IC50) Against Class I PI3K Isoforms
This table presents the half-maximal inhibitory concentration (IC50) of each inhibitor against the four class I PI3K isoforms in cell-free biochemical assays. Lower values indicate greater potency.
| Inhibitor | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) |
| This compound (BKM120) | 52[6][7] | 166[6][7] | 116[6][7] | 262[6][7] |
| Copanlisib (BAY 80-6946) | 0.5[8] | 3.7[8] | 0.7[8] | 6.4[8] |
| Pictilisib (GDC-0941) | 3[9] | 33[9] | 3[9] | 75[9] |
Data compiled from cell-free kinase assays.
Table 2: Cellular Antiproliferative Activity (IC50/GI50)
This table showcases the concentration of each inhibitor required to inhibit cell proliferation or viability by 50% in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Duration |
| This compound (BKM120) | Sarcoma Panel (median) | Sarcoma | 1.1[4] | 72 hours |
| SNU-601 | Gastric Cancer | 0.816[6] | 72 hours | |
| A2780 | Ovarian Cancer | 0.14[9] | Not Specified | |
| PC3 | Prostate Cancer | 0.28[9] | Not Specified | |
| U87MG | Glioblastoma | 0.95[9] | Not Specified | |
| Copanlisib (BAY 80-6946) | Human Tumor Panel (mean) | Various | 0.019[8] | Not Specified |
| Pictilisib (GDC-0941) | A2780 | Ovarian Cancer | 0.14[9] | Not Specified |
| PC3 | Prostate Cancer | 0.28[9] | Not Specified | |
| U87MG | Glioblastoma | 0.95[9] | Not Specified |
Table 3: Inhibition of Downstream Signaling (p-AKT IC50)
This table displays the potency of the inhibitors in blocking the phosphorylation of AKT at Serine 473 (p-AKT Ser473), a key downstream marker of PI3K pathway activation.
| Inhibitor | Cell Line | Cancer Type | p-AKT IC50 (nM) |
| This compound (BKM120) | Sarcoma Panel | Sarcoma | 64 - 916[4] |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | 46[9] |
| PC3 | Prostate Cancer | 37[9] | |
| MDA-MB-361 | Breast Cancer | 28[9] | |
| Copanlisib (BAY 80-6946) | ELT3 | Not Specified | Complete inhibition at 0.5-500 nM[8] |
Key In Vitro Effects
This compound (BKM120)
This compound demonstrates broad anti-proliferative effects across a variety of sarcoma cell lines, with a median IC50 of 1.1 µM.[4] It effectively inhibits the phosphorylation of AKT and downstream mTORC1 targets like S6K.[4] Studies have shown that this compound induces apoptosis in multiple myeloma and sarcoma cell lines.[4][6] Interestingly, its antiproliferative activity appears to be largely independent of PTEN status in some sarcoma cell lines, though PTEN-null cells showed increased synergy when this compound was combined with an mTOR inhibitor like rapamycin.[4]
Copanlisib (BAY 80-6946)
Copanlisib is a potent pan-class I PI3K inhibitor with predominant activity against the p110α and p110δ isoforms.[10] In vitro, it demonstrates strong inhibition of all four class I isoforms with IC50 values in the low nanomolar range.[8] This translates to potent antiproliferative activity across a panel of human tumor cell lines, with a mean IC50 of 19 nM.[8] Copanlisib has been shown to effectively suppress PI3K pathway activation, leading to decreased cell viability and proliferation in both imatinib-sensitive and -resistant gastrointestinal stromal tumor (GIST) cell models.[10][11]
Pictilisib (GDC-0941)
Pictilisib is a potent inhibitor of p110α and p110δ, with more modest activity against p110β and p110γ.[9][12] It effectively inhibits the proliferation of various cancer cell lines, particularly those with a dependency on the PI3K pathway.[9] Pictilisib has been shown to potently block the phosphorylation of Akt in multiple cell lines, with IC50 values in the nanomolar range, confirming its on-target activity in a cellular context.[9]
Experimental Methodologies and Workflows
Accurate comparison of in vitro data requires an understanding of the underlying experimental protocols. Below are generalized methodologies for the key assays cited in this guide.
Biochemical PI3K Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Profile of this compound and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor this compound (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Pan-PI3K Inhibition with Buparlisib versus Isoform-Specific Targeting
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway has emerged as a critical battleground. Dysregulation of this pathway is a common driver of tumor growth, proliferation, and survival across a spectrum of malignancies. This has led to the development of a class of drugs known as PI3K inhibitors. These inhibitors can be broadly categorized into two main groups: pan-PI3K inhibitors, which target all class I PI3K isoforms (α, β, γ, and δ), and isoform-specific inhibitors, which are designed to selectively target one or more of these isoforms. This guide provides a detailed comparison of the pan-PI3K inhibitor Buparlisib (BKM120) and several key isoform-specific PI3K inhibitors, offering insights into their mechanisms, efficacy, and safety profiles for researchers, scientists, and drug development professionals.
This compound, an oral pan-class I PI3K inhibitor, has been extensively investigated in numerous clinical trials for a variety of solid tumors and hematological malignancies.[1][2] Its broad-spectrum approach aims to overcome potential resistance mechanisms that might arise with more targeted therapies. In contrast, isoform-specific inhibitors such as Alpelisib (PI3Kα-specific), Idelalisib (PI3Kδ-specific), Duvelisib (PI3Kδ/γ-specific), and Copanlisib (a pan-inhibitor with strong activity against PI3Kα and PI3Kδ) were developed to offer a more tailored approach, potentially with an improved therapeutic window by minimizing off-target effects.[3][4][5]
The PI3K Signaling Pathway: A Central Regulator of Cell Fate
The PI3K signaling pathway is a complex cascade that governs essential cellular processes. The following diagram illustrates the canonical PI3K pathway and the points of intervention for both pan- and isoform-specific inhibitors.
Comparative Efficacy: A Tale of Two Strategies
The choice between a pan-PI3K inhibitor and an isoform-specific one often depends on the genetic makeup of the tumor and the specific cancer type.
Preclinical Data: Potency and Selectivity
In vitro studies provide a foundational understanding of the potency and selectivity of these inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of drugs.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| This compound | 52 | 166 | 116 | 262 |
| Alpelisib | 4.6 | 1,156 | 290 | 250 |
| Idelalisib | 8,600 | 4,000 | 830 | 2.5 |
| Duvelisib | 1602 | 85 | 27 | 2.5 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
Note: IC50 values can vary between different studies and assay conditions.
Clinical Trial Outcomes: Efficacy in Patients
Clinical trials provide the ultimate test of a drug's efficacy and safety in patients. The following tables summarize key findings from major clinical trials of this compound and representative isoform-specific inhibitors.
Table 1: Efficacy of this compound in Clinical Trials
| Trial Name | Cancer Type | Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| BELLE-2 [2] | HR+/HER2- Advanced Breast Cancer | This compound + Fulvestrant | 6.9 months | Not Reported |
| Placebo + Fulvestrant | 5.0 months | Not Reported |
Table 2: Efficacy of Isoform-Specific PI3K Inhibitors in Clinical Trials
| Inhibitor | Trial Name | Cancer Type | Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Alpelisib | SOLAR-1[6][7] | HR+/HER2- Advanced Breast Cancer (PIK3CA-mutated) | Alpelisib + Fulvestrant | 11.0 months | 35.7% |
| Placebo + Fulvestrant | 5.7 months | 16.2% | |||
| Idelalisib | Study 116[8] | Relapsed Chronic Lymphocytic Leukemia (CLL) | Idelalisib + Rituximab | Not Reached | 81% |
| Placebo + Rituximab | 5.5 months | 13% | |||
| Duvelisib | DUO[3][9] | Relapsed/Refractory CLL/SLL | Duvelisib | 13.3 months | 74% |
| Ofatumumab | 9.9 months | 45% | |||
| Copanlisib | CHRONOS-1[10][11] | Relapsed Follicular Lymphoma | Copanlisib | 11.2 months | 59% |
Safety and Tolerability: A Balancing Act
While efficacy is paramount, the side-effect profile of a drug is a critical consideration in its clinical utility. The broader action of pan-PI3K inhibitors can sometimes lead to a higher incidence of certain adverse events compared to their isoform-specific counterparts.
Table 3: Common Grade 3/4 Adverse Events (%)
| Adverse Event | This compound (BELLE-2)[2] | Alpelisib (SOLAR-1)[7] | Idelalisib (Study 116)[8] | Duvelisib (DUO)[9] | Copanlisib (CHRONOS-1)[10] |
| Hyperglycemia | 15% | 36.6% | - | - | 49% (any grade) |
| Diarrhea/Colitis | 7% | 6.7% | 14% | 23% | 18% (any grade) |
| Rash | 8% | 9.9% | - | 5% | - |
| Elevated ALT/AST | 25% (ALT), 18% (AST) | 10.2% (ALT), 7.7% (AST) | 14% (ALT), 9% (AST) | - | - |
| Neutropenia | - | - | 27% | 31% | 25% (any grade) |
| Hypertension | - | 8.4% | - | - | 29% (any grade) |
Experimental Protocols: The Foundation of Discovery
The data presented in this guide are the result of rigorous scientific experimentation. Below are detailed methodologies for key experiments commonly used to evaluate PI3K inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of the inhibitors on cell proliferation and viability.
Detailed Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the PI3K inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[12]
-
Formazan Formation: Plates are incubated for another 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is shaken for 15 minutes to ensure complete dissolution, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis for PI3K Pathway Activation
This technique is used to detect the levels of key proteins in the PI3K pathway and assess the inhibitory effect of the compounds on their phosphorylation status.
Detailed Protocol:
-
Cell Lysis: Cells are treated with the PI3K inhibitor for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting key PI3K pathway proteins. Typical dilutions are 1:1000 for antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, and total S6 ribosomal protein.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Detailed Protocol:
-
Animal Model: Female athymic nude mice (6-8 weeks old) are typically used.
-
Tumor Cell Implantation: Cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The PI3K inhibitor is administered orally (by gavage) or intraperitoneally at a predetermined dose and schedule (e.g., daily or on a specific cycle). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion: A Personalized Approach to PI3K Inhibition
The choice between this compound and an isoform-specific PI3K inhibitor is not a one-size-fits-all decision. This compound's broad activity may be advantageous in tumors with complex or multiple alterations in the PI3K pathway. However, this can come at the cost of increased toxicity. Isoform-specific inhibitors, on the other hand, offer the potential for a more favorable therapeutic index, particularly in tumors driven by a specific PI3K isoform, such as PIK3CA-mutant breast cancer for Alpelisib or certain hematological malignancies for Idelalisib and Duvelisib.
Ultimately, the selection of a PI3K inhibitor will depend on a comprehensive understanding of the tumor's molecular profile, the specific cancer type, and the individual patient's characteristics. The ongoing development of novel PI3K inhibitors and a deeper understanding of the intricacies of the PI3K pathway will continue to refine our ability to effectively target this critical signaling network in cancer.
References
- 1. researchhub.com [researchhub.com]
- 2. This compound plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. CLL/SLL Efficacy & Trial Design - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 5. SOLAR-1 Trial Reports Overall Survival Benefits in Breast Cancer [dailyreporter.esmo.org]
- 6. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Final overall survival results of SOLAR-1 add to growing body of evidence for alpelisib - BJMO [bjmo.be]
- 8. targetedonc.com [targetedonc.com]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Buparlisib On-Target Efficacy: A Comparative Analysis of PI3K Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Buparlisib's on-target effects on the Phosphoinositide 3-kinase (PI3K) pathway. Through a detailed comparison with other PI3K inhibitors, supported by experimental data and protocols, this document serves as a critical resource for evaluating this compound's therapeutic potential and guiding future research.
Introduction to this compound and the PI3K Pathway
The PI3K/AKT/mTOR signaling cascade is a critical pathway that governs essential cellular functions, including proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in various cancers, making it a key target for therapeutic intervention. This compound (BKM120) is an oral, pan-class I PI3K inhibitor that competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (α, β, γ, and δ), thereby blocking the downstream signaling cascade.[2][3] This guide delves into the experimental evidence validating this compound's on-target effects and compares its performance against other notable PI3K inhibitors.
On-Target Effects of this compound: Quantitative Analysis
The on-target efficacy of this compound is primarily assessed by its ability to inhibit the phosphorylation of downstream effectors in the PI3K pathway, notably AKT and S6 ribosomal protein.
Table 1: Inhibition of Downstream PI3K Pathway Effectors by this compound
| Cell Line | Downstream Effector | This compound Concentration | Mean Quantitative Inhibition | Reference |
| Acute Leukemia Patient Samples | p-pS6K/total pS6K | 80 mg/day (in vivo) | 65% (range, 32-100%) | [4] |
| Acute Leukemia Patient Samples | p-FOXO3/total FOXO3 | 80 mg/day (in vivo) | 93% (range, 89-100%) | [4] |
| Chordoma Cell Lines (U-CH1, MUG-Chor1, UM-Chor1, MUG-CC1) | p-AKT | 0.1 µM and 1 µM | Dose-dependent reduction | [5] |
| Chordoma Cell Lines (six lines) | p-S6 | 0.1 µM and 1 µM | Dose-dependent reduction | [5] |
Comparative Analysis with Other PI3K Inhibitors
A crucial aspect of evaluating this compound is its performance relative to other PI3K inhibitors. This section provides a comparative overview of this compound against Alpelisib (a PI3Kα-specific inhibitor) and Taselisib (a PI3Kα/δ/γ inhibitor).
Table 2: Comparative Efficacy of PI3K Inhibitors in Breast Cancer
| PI3K Inhibitor | Target | Patient Population (PIK3CA-mutated) | Outcome | Finding | Reference |
| This compound | Pan-Class I PI3K | HR+/HER2- Advanced Breast Cancer | Objective Response Rate (ORR) | Showed the most favorable ORR compared to fulvestrant. | [6] |
| Alpelisib | PI3Kα | HR+/HER2- Advanced Breast Cancer | 6-month Progression-Free Survival (PFS) | Ranked first in the assessment of 6m-PFS. | [6] |
| Taselisib | PI3Kα, δ, γ | ER+/HER2- Early Breast Cancer | Objective Response Rate (ORR) | Showed a benefit in ORR when added to neoadjuvant letrozole. | [7] |
HR+: Hormone Receptor-Positive; HER2-: Human Epidermal Growth Factor Receptor 2-Negative; ER+: Estrogen Receptor-Positive.
On-Target vs. Off-Target Effects
While this compound effectively inhibits the PI3K pathway, it is also known to have off-target effects, most notably on microtubule polymerization.[8] This dual activity is an important consideration in its therapeutic application. Research has led to the development of chemical derivatives of this compound that separate these two activities, with PQR309 acting as a potent pan-PI3K inhibitor with no detectable microtubule-destabilizing agent (MDA) activity.[8]
Table 3: Comparison of On-Target and Off-Target Activities
| Compound | Primary Target | Microtubule-Destabilizing Activity | Reference |
| This compound (BKM120) | Pan-Class I PI3K | Yes | [8] |
| PQR309 | Pan-Class I PI3K | No | [8] |
| MTD147 | Microtubules | Yes | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of PI3K pathway inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Western Blot Analysis of PI3K Pathway Activation
This protocol is adapted from methodologies used to assess the on-target effects of PI3K inhibitors.[5][9]
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., H460, H2126) at a density to achieve 60-70% confluency on the day of the experiment. Treat cells with varying concentrations of this compound or other PI3K inhibitors for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 10 µg) on a 12% Tricine-SDS-PAGE gel. Transfer the separated proteins to a nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT (S473), p-S6) and total proteins overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using appropriate software.
In Vitro PI3K Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of compounds on PI3K enzymatic activity, based on commercially available kits and published methods.[3][10]
-
Reaction Setup: In a 384-well plate, incubate the recombinant PI3K enzyme with the test compound (e.g., this compound) in the reaction buffer containing PIP2 for a short period at room temperature.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding ATP to the wells and incubate for 1 hour at room temperature.
-
Reaction Quenching and Detection:
-
Stop the reaction by adding a solution containing EDTA and biotinylated-PIP3.
-
Add a detection mix containing a Europium-labeled anti-GST antibody, a GST-tagged PIP3-binding protein (e.g., GRP1 PH domain), and streptavidin-APC.
-
-
Signal Measurement: After a 2-hour incubation in the dark, measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal using a multilabel plate reader. The ratio of the emission signals at 665 nm (APC) and 615 nm (Europium) is calculated.
-
Data Analysis: The percentage of PI3K inhibition is calculated based on the emission ratio of the sample compared to positive and negative controls. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The presented data robustly validates the on-target effects of this compound on the PI3K pathway, as evidenced by the significant inhibition of downstream signaling molecules. Comparative analysis reveals its potent activity, particularly in achieving a favorable objective response rate in certain cancer types. However, the off-target effect on microtubule polymerization distinguishes it from more selective PI3K inhibitors and is a critical factor for consideration in its clinical development and application. The provided experimental protocols offer a foundation for researchers to further investigate and compare the efficacy and specificity of this compound and other PI3K inhibitors in various preclinical models. This comprehensive guide serves to inform and empower researchers in the ongoing effort to develop more effective and targeted cancer therapies.
References
- 1. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. This compound, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of this compound and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deconvolution of this compound's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro PI3K gamma kinase assay [bio-protocol.org]
Buparlisib and PARP Inhibitors: A Synergistic Combination for Cancer Therapy
A detailed analysis of preclinical and clinical data reveals a potent synergistic relationship between the pan-PI3K inhibitor buparlisib (BKM120) and PARP inhibitors, offering a promising therapeutic strategy for a range of cancers, including those with and without BRCA mutations. This guide provides a comprehensive comparison of the experimental data supporting this synergy, detailed methodologies for key experiments, and visual representations of the underlying molecular mechanisms.
The combination of this compound and a PARP inhibitor, most notably olaparib, has demonstrated significant anti-tumor activity in both in vitro and in vivo models of ovarian, breast, and prostate cancer.[1][2][3] The primary mechanism underpinning this synergy lies in this compound's ability to induce a "BRCAness" phenotype in cancer cells, effectively creating a homologous recombination deficiency (HRD) that renders them highly susceptible to PARP inhibition.[4][5]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and PARP inhibitors has been quantitatively assessed across multiple cancer cell lines. The combination index (CI), a key metric where CI < 1 indicates synergy, has been consistently low in these studies.
| Cell Line | Cancer Type | PARP Inhibitor | This compound (IC50, µM) | Combination Index (CI) | Key Findings | Reference |
| SKOV3 | Ovarian Cancer (PIK3CA mutant) | Olaparib | - | < 1 | Synergistic inhibition of proliferation, survival, and invasion. | [1] |
| HEYA8 | Ovarian Cancer (PIK3CA mutant) | Olaparib | - | < 1 | Effective synergistic inhibition of cancer cell growth. | [1] |
| IGROV1 | Ovarian Cancer (PIK3CA mutant) | Olaparib | - | < 1 | Demonstrated synergy in inhibiting cancer cell proliferation. | [1] |
| OVCA433 | Ovarian Cancer (PIK3CA wild-type) | Olaparib | 0.817 | < 1 | Synergistic increase in viability inhibition. | [6][7] |
| OVCAR5 | Ovarian Cancer (PIK3CA wild-type) | Olaparib | 1.033 | < 1 | Strong synergistic growth inhibition. | [6][7] |
| OVCAR8 | Ovarian Cancer (PIK3CA wild-type) | Olaparib | 1.231 | < 1 | Marked reduction in proliferation with combination treatment. | [6][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Olaparib | - | Strong Synergy | Synergistic inhibitory effects on cell viability. | [2] |
| CAL51 | Triple-Negative Breast Cancer | Olaparib | - | Strong Synergy | Exerted strong synergistic cytotoxic effects. | [2] |
Underlying Mechanisms of Synergy
The synergistic effect of combining this compound and PARP inhibitors is multifactorial, primarily revolving around the disruption of DNA damage repair pathways.
-
Induction of Homologous Recombination Deficiency (HRD): this compound, by inhibiting the PI3K pathway, downregulates the expression of key HR proteins like BRCA1 and RAD51.[1][3][4][5] This impairment of the HR pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs), creates a synthetic lethal environment when combined with a PARP inhibitor.
-
Increased DNA Damage: Inhibition of the PI3K pathway by this compound leads to an accumulation of DNA damage, as evidenced by increased levels of γH2AX, a marker for DSBs.[1][3][8]
-
PARP Trapping: PARP inhibitors not only block the catalytic activity of PARP but also trap it on DNA, leading to the formation of toxic DNA-PARP complexes. This effect is potentiated in the context of this compound-induced HRD.
Caption: this compound induces HRD, sensitizing cancer cells to PARP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key assays used in the cited studies.
Cell Viability and Synergy Analysis
-
Assay: Cell Counting Kit-8 (CCK-8) or similar MTS/MTT assays.
-
Procedure:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a dose range of this compound, a PARP inhibitor, or the combination of both for 72 hours.
-
CCK-8 reagent is added to each well, and the absorbance is measured to determine cell viability.
-
The Chou-Talalay method is used to calculate the combination index (CI) from the dose-response curves, where CI < 1 indicates synergy.[7]
-
-
Reference Data: IC50 values for this compound in wild-type PIK3CA ovarian cancer cell lines ranged from 0.817µM to 1.231µM.[6]
Western Blotting for Protein Expression
-
Purpose: To assess the levels of key proteins in the PI3K and DNA damage response pathways.
-
Procedure:
-
Cells are treated with the drugs for a specified time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are incubated with primary antibodies against proteins such as phosphorylated AKT, phosphorylated S6RP, γH2AX, BRCA1, and RAD51.
-
After incubation with secondary antibodies, protein bands are visualized.
-
Immunofluorescence for DNA Damage Foci
-
Purpose: To visualize and quantify DNA damage (γH2AX foci) and HR competency (RAD51 foci).
-
Procedure:
-
Cells are grown on coverslips and treated with the drugs.
-
Cells are fixed, permeabilized, and incubated with primary antibodies against γH2AX or RAD51.
-
Fluorescently labeled secondary antibodies are used for detection.
-
Nuclei are counterstained with DAPI.
-
Foci are visualized and counted using a fluorescence microscope. At least 100 cells are typically counted per sample.[2]
-
Caption: A typical workflow for validating this compound and PARP inhibitor synergy.
Clinical Validation and Future Directions
The promising preclinical data has led to clinical investigations of this combination. A phase I trial of this compound and olaparib in patients with high-grade serous ovarian cancer and triple-negative breast cancer demonstrated the feasibility of the combination and showed clinical activity in both BRCA-mutant and BRCA wild-type tumors.[9][10][11] The maximum tolerated dose was determined to be 50 mg of this compound once daily with 300 mg of olaparib twice daily.[9]
While the synergistic potential is clear, further research is needed to identify biomarkers that can predict which patients are most likely to respond to this combination therapy.[10][12] Downregulation of BRCA has been suggested as a potential biomarker for treatment response.[7] The development of next-generation PI3K inhibitors with improved toxicity profiles may further enhance the therapeutic window of this combination strategy.[11]
References
- 1. Effective use of PI3K inhibitor BKM120 and PARP inhibitor Olaparib to treat PIK3CA mutant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects and mechanisms of olaparib in combination with carboplatin and BKM120 on human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer. | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Combined inhibition of PI3K and PARP is effective in the treatment of ovarian cancer cells with wild-type PIK3CA genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research update on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitor and PI3K Inhibitor Combo in Breast and Ovarian Cancers - Personalized Medicine in Oncology [personalizedmedonc.com]
- 10. onclive.com [onclive.com]
- 11. Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors | Dana-Farber Cancer Institute [dana-farber.org]
- 12. aacr.org [aacr.org]
Assessing the Clinical Benefit of Buparlisib in Published Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Buparlisib (BKM120), an oral pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, has been investigated across a spectrum of solid tumors, targeting a critical pathway in tumorigenesis.[1][2] This guide provides a comprehensive analysis of this compound's clinical trial data, offering a comparative perspective against alternative therapies and detailing the experimental frameworks of pivotal studies.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
This compound functions by inhibiting all four class I PI3K isoforms (α, β, γ, δ), which are crucial enzymes in the PI3K/AKT/mTOR signaling cascade.[1][3] This pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[2] By binding to the ATP-binding pocket of PI3K, this compound blocks the downstream signaling, theoretically leading to an anti-tumor effect.[1]
Clinical Trials in Hormone Receptor-Positive (HR+), HER2-Negative Advanced Breast Cancer
This compound in combination with fulvestrant was investigated in the BELLE-2 and BELLE-3 trials for postmenopausal women with HR+, HER2- advanced breast cancer.
BELLE-2 Trial
The BELLE-2 trial evaluated this compound plus fulvestrant in patients who had progressed on or after aromatase inhibitor therapy.[4]
Experimental Protocol: This was a randomized, double-blind, placebo-controlled, multicenter phase 3 trial.[4] Patients were randomized 1:1 to receive either this compound (100 mg/day) or a placebo, in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles).[4] Stratification was based on PI3K pathway activation status and the presence of visceral disease.[5] The primary endpoint was progression-free survival (PFS).[4]
BELLE-3 Trial
The BELLE-3 trial assessed the efficacy of this compound plus fulvestrant in a similar patient population that had also progressed on or after treatment with an mTOR inhibitor.[6]
Experimental Protocol: A randomized, double-blind, placebo-controlled, multicenter phase 3 study where patients were randomized 2:1 to receive this compound (100 mg/day) or placebo, with fulvestrant administered as in the BELLE-2 trial.[6] Randomization was stratified by the presence of visceral disease.[6] The primary endpoint was progression-free survival.[6]
Comparative Efficacy and Safety
| Trial | Treatment Arm | Comparator Arm | Median PFS (months) | Hazard Ratio (95% CI) | Key Grade ≥3 Adverse Events (%) |
| BELLE-2 [4] | This compound + Fulvestrant | Placebo + Fulvestrant | 6.9 | 0.78 (0.67-0.89) | Increased ALT/AST, Hyperglycemia, Rash |
| BELLE-3 [6] | This compound + Fulvestrant | Placebo + Fulvestrant | 3.9 | 0.67 (0.53-0.84) | Increased ALT/AST, Hyperglycemia, Hypertension |
| SOLAR-1 (Alpelisib) [2][7] | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 11.0 | 0.65 (0.50-0.85) | Hyperglycemia, Rash, Diarrhea |
| BOLERO-2 (Everolimus) [8][9] | Everolimus + Exemestane | Placebo + Exemestane | 7.8 (local) / 11.0 (central) | 0.45 (0.38-0.54) / 0.38 (0.31-0.48) | Stomatitis, Anemia, Dyspnea, Hyperglycemia |
Clinical Trials in Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)
This compound was evaluated in combination with paclitaxel for patients with HNSCC who had progressed after platinum-based chemotherapy.
BERIL-1 Trial
This phase 2 trial provided initial evidence for the combination of this compound and paclitaxel.[11]
Experimental Protocol: A multicenter, randomized, double-blind, placebo-controlled phase 2 study in patients with recurrent or metastatic HNSCC who had progressed on or after one platinum-based chemotherapy regimen.[11] Patients were randomized 1:1 to receive this compound (100 mg once daily) or placebo, in combination with paclitaxel (80 mg/m² on days 1, 8, 15, and 22 of a 28-day cycle).[11]
BURAN Trial
This was the confirmatory phase 3 trial following the promising results of BERIL-1.[12][13]
Experimental Protocol: A randomized, open-label, multicenter phase 3 trial comparing daily this compound (100 mg) plus weekly paclitaxel (80 mg/m²) to weekly paclitaxel alone.[14] The study enrolled patients with refractory, recurrent, or metastatic HNSCC who had progressed after prior anti-PD-1/PD-L1 therapy, with or without platinum-based chemotherapy.[14] The primary endpoint was overall survival (OS).[14]
Comparative Efficacy and Safety
| Trial | Treatment Arm | Comparator Arm | Median OS (months) | Hazard Ratio (95% CI) | Key Grade ≥3 Adverse Events (%) |
| BERIL-1 | This compound + Paclitaxel | Placebo + Paclitaxel | 10.4 | 0.72 (0.49-1.04) | Hyperglycemia, Anemia, Neutropenia |
| BURAN [15] | This compound + Paclitaxel | Paclitaxel Alone | Did not meet primary endpoint | N/A | Consistent with previous findings |
| CheckMate 141 (Nivolumab) [1][3][16] | Nivolumab | Investigator's Choice | 7.5 | 0.70 (0.51-0.96) | Fatigue, Anemia, Dyspnea |
| EXTREME (Cetuximab) [17][18] | Cetuximab + Chemo | Chemotherapy Alone | 10.1 | 0.80 (0.64-0.99) | Neutropenia, Anemia, Thrombocytopenia, Sepsis |
Overall Assessment of this compound's Clinical Benefit
Across multiple clinical trials and tumor types, this compound has demonstrated modest efficacy. While it has shown some activity, particularly in combination with other agents, its clinical utility has been consistently hampered by a challenging toxicity profile. The development of this compound for breast cancer has been halted, and its future in HNSCC is uncertain following the results of the BURAN trial.[6][10][15] The clinical landscape for the treatment of HR+, HER2- breast cancer and recurrent/metastatic HNSCC has evolved with the approval of more effective and better-tolerated targeted therapies and immunotherapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Final overall survival results of SOLAR-1 add to growing body of evidence for alpelisib - BJMO [bjmo.be]
- 3. CheckMate 141: 1‐Year Update and Subgroup Analysis of Nivolumab as First‐Line Therapy in Patients with Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound plus fulvestrant in postmenopausal women with hormone-receptor-positive, HER2-negative, advanced breast cancer progressing on or after mTOR inhibition (BELLE-3): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Everolimus plus exemestane as first-line therapy in HR+, HER2− advanced breast cancer in BOLERO-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everolimus plus exemestane as first-line therapy in HR⁺, HER2⁻ advanced breast cancer in BOLERO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Everolimus Plus Exemestane in Postmenopausal Patients with HR+ Breast Cancer: BOLERO-2 Final Progression-Free Survival Analysis [escholarship.org]
- 11. This compound and paclitaxel in patients with platinum-pretreated recurrent or metastatic squamous cell carcinoma of the head and neck (BERIL-1): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ichgcp.net [ichgcp.net]
- 14. ascopubs.org [ascopubs.org]
- 15. The BURAN Study of this compound in Patients With Recurrent or Metastatic HNSCC [clin.larvol.com]
- 16. DSpace [repository.icr.ac.uk]
- 17. Cetuximab plus platinum-based chemotherapy in head and neck squamous cell carcinoma: a randomized, double-blind safety study comparing cetuximab produced from two manufacturing processes using the EXTREME study regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Evidence-Based Treatment Options in Recurrent and/or Metastatic Squamous Cell Carcinoma of the Head and Neck [frontiersin.org]
Comparative study of Buparlisib's impact on different PI3K isoforms
For Researchers, Scientists, and Drug Development Professionals
Buparlisib (BKM120) is an orally bioavailable, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been extensively investigated in preclinical and clinical settings for the treatment of various cancers.[1][2][3] This guide provides a comparative study of this compound's impact on different PI3K isoforms, supported by experimental data and detailed methodologies.
The PI3K signaling pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[2][4] Dysregulation of this pathway is a common event in human cancers, making PI3K a key therapeutic target.[4][5][6] this compound functions by competitively binding to the ATP-binding pocket of the class I PI3K enzymes, thereby inhibiting their kinase activity and the subsequent downstream signaling cascade.[2][5]
Quantitative Analysis of this compound's Potency on PI3K Isoforms
This compound exhibits inhibitory activity against all four class I PI3K isoforms: p110α (alpha), p110β (beta), p110δ (delta), and p110γ (gamma).[6][7][8] The half-maximal inhibitory concentration (IC50) values from in vitro cell-free assays demonstrate its potency across these isoforms.
| PI3K Isoform | IC50 (nM) |
| p110α | 52 |
| p110β | 166 |
| p110δ | 116 |
| p110γ | 262 |
| Data sourced from cell-free assays.[7] |
This data indicates that while this compound is a pan-inhibitor, it shows a degree of selectivity, being most potent against the p110α isoform.[7]
PI3K Signaling Pathway and this compound's Point of Inhibition
The following diagram illustrates the canonical PI3K signaling pathway and highlights the point at which this compound exerts its inhibitory effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PI3K inhibitors. Below are representative protocols for key experiments.
1. PI3K Enzyme Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified PI3K isoforms.
-
Objective: To determine the IC50 value of this compound for each class I PI3K isoform.
-
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ).
-
This compound (serially diluted).
-
Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Add assay buffer, PI3K enzyme, and the lipid substrate to the wells of a microplate.
-
Add serial dilutions of this compound or vehicle control (DMSO).
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. Luminescence is typically measured.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[7]
-
2. Cell-Based PI3K Pathway Inhibition Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of downstream effectors.
-
Objective: To evaluate the inhibition of downstream PI3K signaling (e.g., phosphorylation of AKT) in cancer cell lines treated with this compound.
-
Materials:
-
Cancer cell line with a known PI3K pathway activation status.
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.[1]
-
3. Cell Viability/Proliferation Assay
This assay measures the effect of this compound on the growth and survival of cancer cells.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 of this compound in different cancer cell lines.
-
Materials:
-
Cancer cell lines.
-
This compound.
-
Cell culture medium and supplements.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate for a defined period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 or IC50 value by plotting a dose-response curve.[9][10]
-
Experimental Workflow for Evaluating PI3K Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a PI3K inhibitor like this compound.
Conclusion
This compound is a potent pan-class I PI3K inhibitor with demonstrated activity against all four isoforms, albeit with greater potency towards p110α.[7] The provided experimental protocols offer a framework for the comprehensive evaluation of this compound and other PI3K inhibitors. Understanding the specific impact on each isoform and the downstream cellular consequences is critical for the rational design of clinical trials and the development of more targeted cancer therapies. While this compound has shown clinical activity, its development has been hampered by toxicity, highlighting the need for next-generation inhibitors with improved therapeutic windows.[3][5]
References
- 1. This compound, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of this compound and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A phase 1 trial of BKM120 (this compound) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Buparlisib
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Buparlisib must adhere to stringent safety protocols to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1] Due to its cytotoxic nature and potential for adverse health effects, including skin and eye irritation, and potential for reproductive harm, strict adherence to the following safety measures is imperative.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment for handling this compound, based on safety data sheet recommendations.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption. The specific glove type should be resistant to the solvent used. |
| Body Protection | Impervious clothing (e.g., lab coat, gown) | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | Minimizes inhalation of dust or aerosols. A respirator may be required for large quantities or in case of a spill. |
Operational and Disposal Plans
Safe handling and disposal of this compound are critical to minimizing exposure and environmental contamination. The following procedural steps provide direct, operational guidance.
Safe Handling Procedures
-
Preparation: Before handling this compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.
-
Weighing and Reconstitution: When weighing the powdered form of this compound, perform the task within a fume hood to prevent inhalation of fine particles. Use appropriate tools to handle the compound, minimizing the creation of dust. When reconstituting, add the solvent slowly to the vial to avoid splashing.
-
Experimental Use: Conduct all experiments involving this compound within a fume hood. Use sealed containers for transport within the laboratory.
-
Personal Hygiene: After handling this compound, and before leaving the laboratory, remove all PPE and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Evacuate and Notify: Immediately alert others in the vicinity of the spill. If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the material with a damp cloth or absorbent pads to avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate deactivating solution or a strong detergent, followed by a thorough rinse with water.
-
Collect Waste: All materials used for cleanup, including absorbent pads, contaminated PPE, and any broken glassware, must be collected in a sealed, labeled hazardous waste container.
-
Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleanup materials, must be segregated from general laboratory waste.
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. The label should include "Hazardous Waste," "Cytotoxic," and the name "this compound."
-
Empty Containers: Empty vials that once contained this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed vials can then be disposed of as regular laboratory glass waste, in accordance with institutional guidelines.
-
Disposal Method: this compound waste should be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is the preferred method for the destruction of cytotoxic compounds.[2] Do not dispose of this compound waste down the drain or in the regular trash.
-
Record Keeping: Maintain accurate records of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
